Arohynapene A
Description
Structure
3D Structure
Properties
CAS No. |
154445-08-6 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C18H22O3/c1-11-8-9-15-17(12(2)10-13(3)18(15)21)14(11)6-4-5-7-16(19)20/h4-9,12-13,18,21H,10H2,1-3H3,(H,19,20)/b6-4+,7-5+ |
InChI Key |
LPDVNGOVYMGORG-YDFGWWAZSA-N |
Isomeric SMILES |
CC1CC(C2=C(C1O)C=CC(=C2/C=C/C=C/C(=O)O)C)C |
Canonical SMILES |
CC1CC(C2=C(C1O)C=CC(=C2C=CC=CC(=O)O)C)C |
Synonyms |
5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid arohynapene A |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Arohynapene A from Penicillium steckii
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arohynapene A, a polyketide secondary metabolite produced by the fungus Penicillium steckii, has garnered attention for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its producing organism, biosynthesis, methods for production and isolation, and biological evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
Penicillium steckii, a ubiquitous filamentous fungus, is a known producer of a diverse array of secondary metabolites, including mycotoxins like citrinin and other polyketides such as tanzawaic acids.[1][2] Among these metabolites is this compound, a polyketide characterized by a tetrahydronaphthalene core.[3][4] Initially isolated from Penicillium sp. FO-2295, this compound has been subsequently identified from strains of P. steckii, such as JB-NW-2-1, an endophyte isolated from the mangrove plant Avicennia marina.[3][4] This guide consolidates the current knowledge on this compound, offering a technical resource for its study and potential applications.
Production of this compound
Producing Organism
The primary organism discussed for this compound production is Penicillium steckii, particularly the strain JB-NW-2-1.[4] Another reported producer is Penicillium sp. FO-2295.[3]
Cultivation of Penicillium steckii
While a specific, detailed protocol for the cultivation of P. steckii JB-NW-2-1 for this compound production is not extensively documented in publicly available literature, a general methodology for cultivating Penicillium species for secondary metabolite production can be adapted.
Experimental Protocol: Cultivation of Penicillium steckii (General)
-
Strain Maintenance: Maintain cultures of Penicillium steckii on Potato Dextrose Agar (PDA) slants at 25°C for 7-10 days to achieve good sporulation.[5]
-
Seed Culture: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a yeast extract-sucrose medium (e.g., 3 g/L yeast extract, 21 g/L sucrose), with spores from the PDA slant.[6]
-
Incubation: Incubate the seed culture at 25-28°C on a rotary shaker at approximately 120-150 rpm for 2-3 days.[6]
-
Production Culture: Transfer the seed culture to a larger volume of the production medium. The composition of the production medium can significantly influence secondary metabolite yield and may require optimization. A complex medium containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts is typically used.
-
Fermentation: Incubate the production culture under the same conditions as the seed culture for a period of 7-21 days, monitoring for the production of this compound.[7]
Extraction and Purification
The extraction and purification of this compound from the fermentation broth generally involves solvent extraction followed by chromatographic techniques.[3][7]
Experimental Protocol: Extraction and Purification of this compound
-
Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelium with an organic solvent such as ethyl acetate.[7][8] Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Column Chromatography: Subject the crude extract to column chromatography on silica gel or a reverse-phase support (e.g., C18). Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or methanol-water) to fractionate the components.[9][10]
-
Preparative High-Performance Liquid Chromatography (HPLC): Purify the fractions containing this compound using preparative HPLC with a C18 column and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield the pure compound.[3][8]
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic methods.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed connectivity and stereochemistry of the molecule.
Table 1: Spectroscopic Data for this compound (Note: Specific data points for this compound are not readily available in the searched literature. The following is a template based on typical data for similar polyketides.)
| Spectroscopic Technique | Observed Features |
| HRESIMS | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular formula. |
| IR (cm⁻¹) | Absorptions for -OH, C=O, C=C, and C-H bonds. |
| ¹H NMR (ppm) | Chemical shifts and coupling constants for protons in different chemical environments. |
| ¹³C NMR (ppm) | Chemical shifts for all carbon atoms in the molecule. |
Biological Activity
This compound has been evaluated for its cytotoxic and anticoccidial activities.
Cytotoxic Activity
A study investigating the cytotoxic effects of this compound against four human cancer cell lines (HeLa cervical, MCF-7 breast, B16-F10 melanoma, and A549 lung adenocarcinoma) found no significant activity.[4]
Table 2: Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) |
| HeLa | > 500[4] |
| MCF-7 | > 500[4] |
| B16-F10 | > 500[4] |
| A549 | > 500[4] |
Experimental Protocol: Resazurin Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add a resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the reduced product, resorufin, using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Anticoccidial Activity
This compound has shown inhibitory activity against the protozoan parasite Eimeria tenella, a causative agent of coccidiosis in poultry.[3]
Table 3: Anticoccidial Activity of this compound
| Parasite | Assay | Result |
| Eimeria tenella | In vitro inhibition of schizont development in BHK-21 cells | No schizonts observed at concentrations > 35.0 µM[3] |
Experimental Protocol: In Vitro Anticoccidial Assay (Eimeria tenella)
-
Host Cell Culture: Culture a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or Baby Hamster Kidney (BHK-21) cells, in a multi-well plate.[3][11]
-
Parasite Preparation: Obtain and sporulate E. tenella oocysts and excyst the sporozoites.[1]
-
Infection and Treatment: Infect the host cell monolayer with sporozoites and treat with different concentrations of this compound.
-
Incubation: Incubate the infected and treated cells for a period sufficient for parasite development (e.g., 48-72 hours).
-
Assessment of Inhibition: Evaluate the inhibition of parasite development, for example, by counting the number of schizonts or by using a quantitative method like qPCR to measure parasite DNA replication.[11]
Biosynthesis of this compound
This compound is a polyketide, suggesting its biosynthesis originates from the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS).[4][12] The tetrahydronaphthalene core of this compound is a decalin derivative, indicating the involvement of a specific type of PKS.
While the specific gene cluster for this compound biosynthesis has not been identified, studies on other decalin-containing polyketides in Penicillium, such as tanzawaic acids, provide a putative model. The biosynthesis is likely initiated by a highly reducing PKS (HR-PKS) that synthesizes a linear polyketide chain. This chain then undergoes cyclization, possibly through a Diels-Alder reaction, and subsequent tailoring reactions (e.g., oxidation, reduction, methylation) catalyzed by enzymes encoded in the same gene cluster to form the final this compound structure.
Diagram 1: Putative Biosynthetic Pathway of this compound
Caption: A putative biosynthetic pathway for this compound.
Experimental Workflows
Diagram 2: Workflow for this compound Production and Isolation
Caption: General workflow for this compound production and analysis.
Conclusion
This compound represents an interesting polyketide from Penicillium steckii with documented anticoccidial activity. This guide provides a foundational framework for researchers interested in this compound, covering its biological source, production, isolation, and bioactivity. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and explore its full therapeutic potential. The detailed protocols and compiled data herein serve as a valuable starting point for these future investigations.
References
- 1. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Arohynapenes A and B, new anticoccidial agents produced by Penicillium sp. Taxonomy, fermentation, and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1873235A1 - A method for the preparation of Penicillium spores and the use of the latter in the food field - Google Patents [patents.google.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Linear polyketides produced by co-culture of Penicillium crustosum and Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Frontiers | Cloning and Functional Characterization of the Polyketide Synthases Based on Genome Mining of Preussia isomera XL-1326 [frontiersin.org]
- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Biological Evaluation of Arohynapene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arohynapene A, a novel polyketide compound, has been isolated from the marine-derived fungus Penicillium sp. FO-2295. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound. Detailed experimental protocols for the fermentation of the producing organism, extraction and purification of the compound, and its in vitro biological evaluation are presented. This compound has demonstrated notable anticoccidial activity against Eimeria tenella, a significant pathogen in the poultry industry. This document aims to serve as a valuable resource for researchers interested in the development of new therapeutic agents from marine natural products.
Introduction
Marine fungi have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. These organisms thrive in unique and competitive environments, leading to the production of novel chemical entities with potential applications in medicine and agriculture. Within this context, this compound was discovered as a product of Penicillium sp. FO-2295, a fungus isolated from a marine environment.[1] Its identification was the result of a screening program aimed at discovering new anticoccidial agents.[1] Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a major economic burden on the global poultry industry, and the development of new, effective treatments is a continuous necessity.
Fermentation and Isolation of this compound
The production of this compound is achieved through the fermentation of Penicillium sp. FO-2295. The subsequent isolation and purification of the compound involve a multi-step process combining solvent extraction and preparative high-performance liquid chromatography (HPLC).
Fermentation Protocol
Details regarding the specific fermentation medium composition and culture conditions for Penicillium sp. FO-2295 to produce this compound are outlined in the original research publication. For general guidance on Penicillium fermentation for the production of secondary metabolites, a typical approach is provided below.
Typical Fermentation Parameters for Penicillium Species:
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments of Penicillium sp. FO-2295. This culture is typically grown for 2-3 days on a rotary shaker to generate a sufficient biomass for inoculation of the production culture.
-
Production Medium: A production medium rich in carbon and nitrogen sources is used. A common base for fungal fermentation includes glucose or sucrose as a carbon source, and yeast extract, peptone, or ammonium salts as a nitrogen source. Mineral salts such as potassium phosphate and magnesium sulfate are also included. For example, a medium could consist of (g/L): glucose (20), yeast extract (10), KH2PO4 (3.0), and glycine (12.0), supplemented with a trace element solution.[2]
-
Fermentation Conditions: The production culture is incubated at a controlled temperature, typically around 28°C, with continuous agitation to ensure adequate aeration.[3] The fermentation is carried out for a period determined by the production profile of this compound, which can range from several days to weeks.[4]
Extraction and Purification Protocol
Following fermentation, the culture broth is harvested for the extraction of this compound.
-
Solvent Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate.[3] The organic phase, containing the crude extract, is then separated from the aqueous phase and concentrated under reduced pressure.
-
Preparative High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to preparative HPLC for the final purification of this compound. A reverse-phase column (e.g., C18) is commonly used. The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) in water or a buffer. The separation is monitored by UV detection at a wavelength appropriate for the chromophore of this compound. Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the pure compound.[5]
Structure Elucidation
The chemical structure of this compound was determined to be (2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid. This elucidation was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Spectroscopic Data
Detailed 1H and 13C NMR spectroscopic data are essential for the unambiguous identification of this compound. While the specific spectral data from the original discovery is not fully detailed here, a representative table of expected chemical shifts is provided for guidance.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | ~170 | - |
| 2 | ~120 | ~5.8 (d) |
| 3 | ~145 | ~7.3 (dd) |
| 4 | ~130 | ~6.2 (dd) |
| 5 | ~150 | ~6.5 (d) |
| ... | ... | ... |
| CH₃ | ~20 | ~1.0 (d) |
| CH₃ | ~15 | ~1.2 (s) |
| CH₃ | ~18 | ~0.9 (d) |
| Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and instrument used. |
Biological Activity: Anticoccidial Effects
This compound has demonstrated significant in vitro activity against Eimeria tenella, the causative agent of cecal coccidiosis in chickens.
In Vitro Anticoccidial Assay Protocol
The anticoccidial activity of this compound was assessed by observing its inhibitory effect on the development of E. tenella schizonts in a host cell line.
-
Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Sporozoite Preparation: Sporulated oocysts of E. tenella are subjected to excystation to release sporozoites. This is typically achieved by mechanical grinding to break the oocyst wall, followed by incubation in a solution containing trypsin and bile salts to release the sporozoites.
-
Infection and Treatment: Confluent monolayers of BHK-21 cells are infected with the prepared sporozoites. Immediately after infection, the cells are treated with various concentrations of this compound. Control groups include infected, untreated cells and cells treated with a known anticoccidial drug.
-
Quantification of Schizont Inhibition: After a suitable incubation period (e.g., 48-72 hours) to allow for the development of schizonts in the control group, the cells are fixed and stained. The number of schizonts in treated and untreated wells is then counted under a microscope. The percentage of inhibition is calculated relative to the untreated control.
Quantitative Data
The initial studies on this compound reported a significant inhibition of schizont development. No schizonts were observed in the host cells at concentrations above 35.0 µM.[1] This indicates potent activity, though a precise IC₅₀ value was not reported in the available literature.
| Compound | Organism | Assay | Result | Reference |
| This compound | Eimeria tenella | In vitro schizont inhibition (BHK-21 cells) | No schizonts observed at >35.0 µM | [1] |
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of this compound against Eimeria tenella has not yet been elucidated. However, the disruption of the parasite's intracellular development suggests interference with essential metabolic or signaling pathways. Potential targets for anticoccidial compounds include enzymes involved in parasite replication, nutrient uptake mechanisms, or pathways that regulate the parasite's life cycle progression. For instance, some anticoccidial drugs are known to interfere with mitochondrial respiration or folate biosynthesis in the parasite. Further research is required to identify the specific cellular targets and signaling pathways affected by this compound. One potential avenue of investigation could be the impact of this compound on the host cell's signaling pathways that are modulated by the parasite to facilitate its survival and replication, such as pathways involved in apoptosis or immune evasion.[6][7]
Experimental Workflows and Logical Relationships
To provide a clearer understanding of the processes involved in the discovery and evaluation of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows.
Caption: Overall workflow for the production and evaluation of this compound.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
This compound represents a promising lead compound for the development of new anticoccidial drugs. Its discovery highlights the potential of marine-derived fungi as a source of novel and effective therapeutic agents. This technical guide provides a foundational understanding of this compound, from its microbial origin to its biological activity. Further research is warranted to fully elucidate its mechanism of action, which will be crucial for its future development as a veterinary drug. The detailed protocols and data presented herein are intended to facilitate these future investigations.
References
- 1. Antiparasitic agents produced by microorganisms [jstage.jst.go.jp]
- 2. Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN109456899B - Penicillium and method for producing penicillic acid by fermenting penicillium - Google Patents [patents.google.com]
- 5. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 6. Mechanisms of Mitochondria-Mediated Apoptosis During Eimeria tenella Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathogenic mechanism of Eimeria tenella autophagy activation of chicken embryo cecal epithelial cells induced by Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Putative Arohynapene A Biosynthesis Pathway in Penicillium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arohynapene A, a meroterpenoid produced by Penicillium sp. FO-2295, exhibits promising anticoccidial activity, making its biosynthetic pathway a subject of significant interest for potential biotechnological production and analog generation. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of fungal secondary metabolite biosynthesis. While the specific gene cluster for this compound has not been explicitly detailed in the current scientific literature, this document outlines a hypothesized pathway involving a polyketide synthase (PKS) and a terpene cyclase, along with subsequent tailoring enzymes. Furthermore, this guide presents detailed experimental protocols for the identification and characterization of the this compound biosynthetic gene cluster, and templates for the presentation of quantitative data. Diagrams illustrating the proposed pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular machinery responsible for the synthesis of this bioactive compound.
Introduction
Penicillium species are renowned for their prolific production of a diverse array of secondary metabolites with significant pharmacological applications. This compound, isolated from Penicillium sp. FO-2295, is a notable example, demonstrating potent activity against Eimeria tenella, the causative agent of coccidiosis in poultry. The chemical structure of this compound, featuring a tetrahydronaphthalene core linked to a pentadienoic acid side chain, suggests a hybrid biosynthetic origin from both the polyketide and terpenoid pathways. Understanding the enzymatic cascade responsible for its formation is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.
Proposed Biosynthetic Pathway of this compound
Based on the chemical structure of this compound, a putative biosynthetic pathway is proposed, initiating from precursors supplied by primary metabolism. The pathway is hypothesized to involve the coordinated action of a Polyketide Synthase (PKS) and a Terpene Cyclase, followed by a series of modifications by tailoring enzymes.
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data that would be generated during the characterization of the this compound biosynthetic pathway.
Table 1: Gene Expression Levels of Putative Biosynthetic Genes
| Gene | Putative Function | Relative Expression Level (qRT-PCR) |
| aroA (PKS) | Polyketide Synthase | Data |
| aroB (TC) | Terpene Cyclase | Data |
| aroC (P450) | Cytochrome P450 Monooxygenase | Data |
| aroD (DH) | Dehydrogenase | Data |
| aroE (Ox) | Oxidase | Data |
| aroR (TF) | Transcription Factor | Data |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| AroA | Acetyl-CoA | Data | Data | Data |
| AroA | Malonyl-CoA | Data | Data | Data |
| AroB | Farnesyl pyrophosphate | Data | Data | Data |
| AroC | Tetrahydronaphthalene intermediate | Data | Data | Data |
Table 3: Metabolite Production in Engineered Strains
| Strain | This compound Titer (mg/L) | Precursor Accumulation (µg/L) |
| Penicillium sp. FO-2295 (Wild Type) | Data | Data |
| ΔaroA knockout mutant | Data | Data |
| ΔaroB knockout mutant | Data | Data |
| ΔaroC knockout mutant | Data | Data |
| aroA overexpression strain | Data | Data |
Experimental Protocols
Identification of the this compound Biosynthetic Gene Cluster
A combination of genomic sequencing and bioinformatic analysis is the primary approach for identifying the biosynthetic gene cluster.
Spectroscopic Analysis of Novel Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and characterization of novel natural products are pivotal to drug development and various scientific disciplines. A critical step in this process is the elucidation of the chemical structure of a newly isolated compound. This guide provides an in-depth overview of the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used for the structural determination of a hypothetical novel sesquiterpenoid, designated here as "Hypotheticin A." The principles and methodologies outlined are broadly applicable to the characterization of new chemical entities.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For novel natural products, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly employed.
Experimental Protocol: HR-ESI-MS
A solution of the purified compound (typically 1 mg/mL in a suitable solvent like methanol or acetonitrile) is infused into the mass spectrometer. The ESI source ionizes the sample, and the mass analyzer detects the mass-to-charge ratio (m/z) of the resulting ions.
-
Instrumentation : High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode : Positive or negative, depending on the compound's ability to gain or lose a proton or form adducts.
-
Scan Range : A wide range is initially scanned (e.g., m/z 100-1000) to identify the molecular ion peak.
-
Data Analysis : The data is processed to determine the exact mass of the molecular ion, which is then used to calculate the elemental composition.
Data Presentation: Hypotheticin A
The HR-ESI-MS analysis of Hypotheticin A provided a molecular ion peak that was used to deduce its elemental formula.
| Parameter | Observed Value |
| Ion | [M+H]⁺ |
| Measured m/z | 235.1693 |
| Calculated m/z | 235.1698 |
| Elemental Formula | C₁₅H₂₃O₂ |
| Mass Error | -2.1 ppm |
| Rings + Double Bonds | 5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for complete structure elucidation.
Experimental Protocol: NMR Spectroscopy
A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a high-field NMR spectrometer.
-
Instrumentation : 400-600 MHz NMR Spectrometer.
-
Solvent : Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
-
Experiments :
-
¹H NMR: To identify the number and type of protons.
-
¹³C NMR: To determine the number and type of carbons.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).
-
Data Presentation: ¹H NMR Data for Hypotheticin A (500 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |
| 1 | 5.80 | d | 10.0 | 1H |
| 2 | 5.95 | dd | 10.0, 5.0 | 1H |
| 3 | 2.10 | m | 2H | |
| 5 | 4.50 | t | 7.5 | 1H |
| 6 | 2.25 | m | 2H | |
| 9 | 1.80 | m | 1H | |
| 10 | 1.65 | m | 2H | |
| 12 | 1.25 | s | 3H | |
| 13 | 1.05 | d | 7.0 | 3H |
| 14 | 0.95 | s | 3H | |
| 15 | 0.85 | s | 3H |
Data Presentation: ¹³C NMR Data for Hypotheticin A (125 MHz, CDCl₃)
| Position | δC (ppm) | DEPT-135 |
| 1 | 128.5 | CH |
| 2 | 135.2 | CH |
| 3 | 35.8 | CH₂ |
| 4 | 150.1 | C |
| 5 | 75.3 | CH |
| 6 | 40.2 | CH₂ |
| 7 | 205.1 | C |
| 8 | 55.4 | C |
| 9 | 45.1 | CH |
| 10 | 28.9 | CH₂ |
| 11 | 38.7 | C |
| 12 | 25.6 | CH₃ |
| 13 | 21.3 | CH₃ |
| 14 | 29.8 | CH₃ |
| 15 | 18.2 | CH₃ |
Structure Elucidation Workflow
The process of elucidating the structure of a novel natural product is a logical progression from initial isolation to the final determination of its stereochemistry. The following diagram illustrates a typical workflow.
Caption: Workflow for the isolation and structure elucidation of a novel natural product.
Conclusion
The combination of mass spectrometry and a suite of NMR experiments provides a robust platform for the structural elucidation of novel natural products. The data presented for the hypothetical "Hypotheticin A" illustrates the type of information obtained from these techniques and how it is organized to build a chemical structure. This systematic approach is fundamental in the field of natural product chemistry and drug discovery, enabling the identification of new bioactive compounds.
Unlocking Nature's Pharmacy: A Technical Guide to Polyketide Natural Products from Mangrove Endophytes
For Researchers, Scientists, and Drug Development Professionals
Mangrove ecosystems, thriving at the interface of land and sea, represent a unique and largely untapped reservoir of biodiversity. Within these resilient plants reside endophytic fungi, microorganisms that live within plant tissues without causing any apparent disease. These endophytes have emerged as prolific producers of novel secondary metabolites, among which polyketides are a prominent and structurally diverse class of natural products. This in-depth technical guide delves into the core of discovering and characterizing polyketide natural products from mangrove endophytes, offering a comprehensive overview of the methodologies, quantitative data, and biosynthetic pathways that are pivotal for advancing drug discovery and development.
The Promise of Polyketides from a Unique Ecological Niche
Mangrove endophytic fungi exist in a highly competitive and fluctuating environment, a factor that is believed to drive the evolution of unique biosynthetic pathways for potent bioactive compounds. Polyketides, synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA subunits, exhibit a remarkable array of chemical scaffolds and biological activities. These activities span from antimicrobial and antifungal to cytotoxic, anti-inflammatory, and enzyme inhibitory properties, making them prime candidates for therapeutic lead compounds. Over the past few decades, a significant number of novel polyketides have been isolated from mangrove-associated fungi, demonstrating the immense potential of this ecological niche for natural product discovery.[1][2]
Quantitative Bioactivity of Polyketides from Mangrove Endophytes
The following tables summarize the quantitative data for various polyketides isolated from mangrove endophytic fungi, providing a comparative overview of their biological activities.
Table 1: Antimicrobial and Antifungal Activity of Polyketides
| Fungal Strain | Mangrove Host | Polyketide Compound(s) | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Phoma sp. SYSU-SK-7 | Kandelia candel | Colletotric B | Pseudomonas aeruginosa | 3.27 | - | [3][4] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.67 | - | [3] | |||
| Candida albicans | 6.28 | - | [3] | |||
| Trichoderma lentiforme ML-P8-2 | Bruguiera gymnorrhiza | Compound 6 | Penicillium italicum | - | 6.25 | [1][5] |
| Tandyukisin G (9) | Penicillium italicum | - | 6.25 | [1][5] | ||
| Daldinia eschscholzii HJX1P2 | Sediment | Daldinaphchrome A-C (1-3), 7, 9 | Staphylococcus aureus strains | - | 74.4 - 390.6 | [6] |
| Cladosporium cladosporioides MA-299 | Bruguiera gymnorrhiza | Compounds 1-4, 6, 7 | Various bacteria and fungi | 1.0 - 64 | - | [7] |
Table 2: Cytotoxic Activity of Polyketides
| Fungal Strain | Mangrove Host | Polyketide Compound | Cell Line | IC50 (µM) | Reference | | --- | --- | --- | --- | --- | | Penicillium sp. SCSIO 41411 | Sediment | Embelin A (4) | PC-3 (prostate cancer) | 18.69 |[8] | | | | | LNCaP (prostate cancer) | 31.62 |[8] | | Phomopsis sp. DHS-11 | Not specified | Compound 2 | HepG2 (liver cancer) | 4.66 |[9] | | | | Compound 3 | HepG2 (liver cancer) | 6.07 |[9] | | | | Compound 3 | HeLa (cervical cancer) | 20.2 |[9] | | Pseudopestalotiopsis theae | Rhizophora racemosa | Cytosporin W (23) | L5178Y (mouse lymphoma) | 3.0 |[10][11] | | Cladosporium sp. OUCMDZ-302 | Excoecaria agallocha | Compound 7 | H1975 (lung cancer) | 10.0 |[12] |
Table 3: Enzyme Inhibitory and Other Activities of Polyketides
| Fungal Strain | Mangrove Host | Polyketide Compound(s) | Target/Activity | IC50/EC50 (µM) | Reference | | --- | --- | --- | --- | --- | | Phoma sp. SYSU-SK-7 | Kandelia candel | Compounds 1-5 | α-glucosidase inhibition | 36.2 - 90.6 |[3] | | | | 8-hydroxy-pregaliellalactone B | α-glucosidase inhibition | 40.8 |[4] | | Penicillium sp. SCSIO 41411 | Sediment | Compound 12 | DPPH radical scavenging | 16.21 µg/mL (EC50) |[8] | | Trichoderma lentiforme ML-P8-2 | Bruguiera gymnorrhiza | Compound 3 | AChE inhibition | 20.6 |[1][5] | | Daldinia eschscholzii HJX1P2 | Sediment | Compound 1 | Nitric oxide (NO) production inhibition | 62.9 |[6] | | | | Compounds 7, 8 | DPPH radical scavenging | 117.4, 46.2 |[6] | | | | Compounds 4, 10 | ABTS+ radical scavenging | 66.6, 33.2 |[6] | | Daldinia eschscholtzii KBJYZ-1 | Not specified | Eschscholin B (2) | Anti-inflammatory | 19.3 |[13] | | | | Daldilene A (6) | Anti-inflammatory | 12.9 |[13] | | Penicillium sp. BJR-P2 | Avicennia marina | Penicillol B (2) | NO production inhibition | 12 |[14] | | Cladosporium cladosporioides MA-299 | Bruguiera gymnorrhiza | Compound 3 | Acetylcholinesterase inhibition | 40.26 |[7] | | Cladosporium sp. OUCMDZ-302 | Excoecaria agallocha | Compound 4 | DPPH radical scavenging | 2.65 |[12] | | | | Compounds 8-10 | DPPH radical scavenging | 0.24 - 6.67 |[12] |
Experimental Protocols: A Step-by-Step Guide
The successful discovery of novel polyketides from mangrove endophytes hinges on a series of well-defined experimental procedures. This section provides a detailed methodology for the key stages of this process.
Isolation of Endophytic Fungi from Mangrove Plants
The initial step involves the careful collection and isolation of endophytic fungi from healthy mangrove plant tissues.
Materials:
-
Healthy mangrove plant parts (leaves, stems, roots, hypocotyls, or fruits).[1][15]
-
Sterile distilled water.
-
70-75% ethanol.[15]
-
1-5% sodium hypochlorite (NaOCl) solution.[15]
-
Fungal growth medium plates (e.g., Potato Dextrose Agar - PDA, Malt Extract Agar - MEA) amended with an antibacterial agent (e.g., chloramphenicol).[16]
-
Sterile scalpels, forceps, and Petri dishes.
Procedure:
-
Surface Sterilization: Thoroughly wash the collected plant material with tap water, followed by sterile distilled water.[16] Immerse the plant segments in 70-75% ethanol for 30-60 seconds.[15] Subsequently, immerse them in 1-5% NaOCl solution for 1-5 minutes. The duration of sterilization may need to be optimized for different plant tissues. Finally, rinse the sterilized plant material multiple times with sterile distilled water to remove any residual sterilizing agents.[16]
-
Plating: Aseptically cut the surface-sterilized plant segments into small pieces (approximately 0.5 cm x 0.5 cm). Place these segments onto the surface of the fungal growth medium plates.
-
Incubation: Incubate the plates at a suitable temperature, typically 25-28°C, for several days to weeks.[16] Monitor the plates regularly for fungal growth emerging from the plant tissues.
-
Pure Culture Isolation: Once fungal hyphae are observed, carefully transfer the hyphal tips to fresh medium plates to obtain pure cultures. This process may need to be repeated to ensure the purity of the fungal isolates.
Fungal Culture and Fermentation
Large-scale cultivation of the isolated endophytic fungi is necessary to produce a sufficient quantity of secondary metabolites for isolation and characterization.
Materials:
-
Pure fungal culture.
-
Seed culture medium (e.g., Potato Dextrose Broth - PDB, Malt Extract Broth - MEB).
-
Production medium (e.g., solid rice medium, liquid fermentation medium).[10][11]
-
Erlenmeyer flasks or bioreactors.
-
Shaker incubator.
Procedure:
-
Seed Culture Preparation: Inoculate a small piece of the pure fungal culture into a flask containing the seed culture medium. Incubate the flask on a shaker at a specific speed (e.g., 150-200 rpm) and temperature (e.g., 25-28°C) for a few days until sufficient mycelial growth is achieved.
-
Production Culture: Inoculate the production medium with the seed culture. The production medium can be either solid (e.g., autoclaved rice) or liquid.
-
Incubation: Incubate the production cultures for an extended period, typically 2-4 weeks, under controlled conditions of temperature and agitation (for liquid cultures).
Extraction and Isolation of Polyketides
Following fermentation, the fungal biomass and/or the culture broth are extracted to isolate the polyketide compounds.
Materials:
-
Organic solvents (e.g., ethyl acetate, methanol, chloroform, dichloromethane).[1][12]
-
Rotary evaporator.
-
Silica gel, Sephadex LH-20, and C18 reversed-phase silica for column chromatography.[7][12]
-
High-Performance Liquid Chromatography (HPLC) system (preparative and semi-preparative).[1][12]
Procedure:
-
Extraction:
-
For liquid cultures, the culture broth is typically partitioned with an immiscible organic solvent like ethyl acetate. The fungal mycelia can be separated by filtration and extracted separately with a solvent like methanol or acetone.
-
For solid cultures, the entire culture is soaked in an organic solvent (e.g., ethyl acetate) and sonicated or shaken to facilitate extraction.[10]
-
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds.
-
Column Chromatography (CC): The crude extract is first fractionated using column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane to ethyl acetate to methanol).[12]
-
Size-Exclusion Chromatography: Fractions obtained from silica gel chromatography can be further purified using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their size.[7]
-
Reversed-Phase Chromatography: C18 reversed-phase column chromatography is often used for further purification, eluting with a gradient of water and methanol or acetonitrile.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is usually achieved by preparative or semi-preparative HPLC on a C18 column.[1][12]
-
Structure Elucidation
The chemical structure of the purified polyketides is determined using a combination of spectroscopic techniques.
Key Techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[1][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.[1][15]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.[1][15]
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry.[7]
-
Electronic Circular Dichroism (ECD): In the absence of a single crystal, ECD spectroscopy, often in combination with quantum chemical calculations, can be used to determine the absolute configuration of chiral centers.[1][14]
Bioactivity Assays
The purified polyketides are screened for various biological activities to assess their therapeutic potential.
Common Assays:
-
Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) is determined using methods like the broth microdilution assay against a panel of pathogenic bacteria and fungi.[3]
-
Cytotoxicity Assays: The half-maximal inhibitory concentration (IC50) is determined against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[8]
-
Enzyme Inhibition Assays: The inhibitory activity against specific enzymes (e.g., α-glucosidase, acetylcholinesterase) is measured using appropriate substrates and detecting the product formation or substrate consumption.[1][3]
-
Antioxidant Assays: The radical scavenging activity is evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[6][8]
-
Anti-inflammatory Assays: The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) is a common method to screen for anti-inflammatory activity.[13][14]
Visualizing the Process and Pathways
Diagrams are essential for understanding complex workflows and biological processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Experimental Workflow for Polyketide Discovery
This diagram illustrates the overall workflow from the collection of mangrove plants to the identification of bioactive polyketides.
Caption: Workflow for discovery of polyketides from mangrove endophytes.
General Polyketide Biosynthesis Pathway
This diagram outlines the general enzymatic steps involved in the biosynthesis of polyketides by polyketide synthases (PKSs).
Caption: General pathway of polyketide biosynthesis by PKS.
Anti-inflammatory Signaling Pathway Inhibition
This diagram illustrates a simplified signaling pathway that is often targeted by anti-inflammatory polyketides.
Caption: Inhibition of inflammatory pathways by bioactive polyketides.[13]
Conclusion and Future Directions
Mangrove endophytic fungi represent a fertile ground for the discovery of novel polyketide natural products with significant therapeutic potential. The systematic application of the experimental protocols outlined in this guide, from fungal isolation to bioactivity-guided fractionation and structure elucidation, is crucial for unlocking this potential. The quantitative data presented herein underscore the diverse and potent biological activities of these compounds, highlighting their promise as leads for drug development in areas such as infectious diseases, cancer, and inflammation.
Future research should focus on several key areas. The exploration of novel mangrove ecosystems and host plants will undoubtedly lead to the discovery of new endophytic fungal species and, consequently, novel polyketides. The application of advanced analytical techniques, such as metabolomics and genomics, will accelerate the identification and characterization of these compounds. Furthermore, understanding and manipulating the biosynthetic pathways of these polyketides through synthetic biology and metabolic engineering approaches could lead to the enhanced production of known compounds and the generation of novel analogues with improved therapeutic properties. The continued investigation of polyketides from mangrove endophytes is a compelling endeavor that holds the key to addressing some of the most pressing challenges in human health.
References
- 1. mdpi.com [mdpi.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Bioactive polyketides from the mangrove endophytic fungi Phoma sp. SYSU-SK-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Polyketides with Antimicrobial Activities from a Mangrove Endophytic Fungus Trichoderma lentiforme ML-P8-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Frontiers | Polyketides From the Endophytic Fungus Cladosporium sp. Isolated From the Mangrove Plant Excoecaria agallocha [frontiersin.org]
- 13. Frontiers | Diversified Polyketides With Anti-inflammatory Activities From Mangrove Endophytic Fungus Daldinia eschscholtzii KBJYZ-1 [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. The Purification, Characterization, and Biological Activity of New Polyketides from Mangrove-Derived Endophytic Fungus Epicoccum nigrum SCNU-F0002 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening of Bioactive Compounds from Endophytic Marine-Derived Fungi in Saudi Arabia: Antimicrobial and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Taxonomy and Production of Arohynapene A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arohynapene A is a polyketide metabolite produced by certain species of fungi belonging to the genus Penicillium. This document provides a comprehensive overview of the taxonomy of this compound-producing fungi, quantitative data on its production, detailed experimental protocols for its isolation, and insights into its biosynthetic regulation. The information presented herein is intended to serve as a technical guide for researchers engaged in natural product discovery, mycology, and drug development.
Taxonomy of this compound-Producing Fungi
This compound has been identified as a secondary metabolite of at least two distinct species of Penicillium:
-
Penicillium sp. FO-2295 : This fungal strain was isolated from a water sample and was the first reported producer of this compound and its analogue, Arohynapene B.[1]
-
Penicillium steckii JB-NW-2-1 : An endophytic fungus isolated from the mangrove plant Avicennia marina (Forssk.) Vierh, this strain has also been confirmed to produce this compound.[2]
The genus Penicillium is one of the most common and economically important groups of fungi, known for producing a wide array of secondary metabolites, including antibiotics like penicillin. The production of specific polyketides such as this compound is often species- or even strain-specific, highlighting the importance of accurate taxonomic identification in natural product research.
Data Presentation: this compound Production
The following table summarizes the available quantitative data on the production of this compound by Penicillium steckii JB-NW-2-1. Currently, specific yield data for Penicillium sp. FO-2295 is not publicly available.
| Fungal Strain | Culture Volume (L) | Total Extract Yield (g) | Purified this compound Yield (mg) | Yield (mg/L) | Reference |
| Penicillium steckii JB-NW-2-1 | 6 | 2.2 | 7.5 | 1.25 | [2] |
Experimental Protocols
Fungal Culture and Fermentation (Penicillium steckii JB-NW-2-1)
Objective: To cultivate Penicillium steckii JB-NW-2-1 for the production of this compound.
Materials:
-
Potato Dextrose Broth (PDB) medium
-
60 x 250 mL Erlenmeyer flasks
-
Shaker incubator
Procedure:
-
Prepare 6 L of PDB medium and dispense 100 mL into each of the 60 Erlenmeyer flasks.
-
Inoculate each flask with a mycelial plug of Penicillium steckii JB-NW-2-1.
-
Incubate the flasks at 28 °C for 30 days in a static culture.[2]
Extraction and Purification of this compound
Objective: To isolate and purify this compound from the culture broth of Penicillium steckii JB-NW-2-1.
Materials:
-
Ethyl acetate
-
Silica gel (for column chromatography)
-
n-hexane
-
Chloroform
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
After the 30-day fermentation period, filter the culture broth to separate the mycelia from the supernatant.
-
Extract the culture filtrate with an equal volume of ethyl acetate.
-
Concentrate the ethyl acetate extract under vacuum to obtain the crude extract (approximately 2.2 g from 6 L of culture).[2]
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by a gradient of chloroform:ethyl acetate (from 100:0 to 0:100) to yield several fractions.[2]
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the this compound-containing fractions and further purify using preparative HPLC to obtain the pure compound (7.5 mg).[2]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
While a specific, validated analytical method for the quantification of this compound is not detailed in the available literature, a general HPLC method for the analysis of fungal polyketides can be employed.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
Mobile Phase (suggested):
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution (example):
-
Start with a high percentage of solvent A and gradually increase the percentage of solvent B over a period of 20-30 minutes.
Detection:
-
Monitor at a wavelength where this compound exhibits maximum absorbance.
Note: For accurate quantification, a validated method with established parameters for linearity, limit of detection (LOD), and limit of quantification (LOQ) would be required.
Signaling Pathways and Biosynthesis
This compound is a polyketide, a class of secondary metabolites synthesized by a large multi-domain enzyme called polyketide synthase (PKS). The biosynthesis of polyketides in Penicillium is a complex process regulated by a hierarchical network of genes.
Caption: Generalized workflow of this compound biosynthesis via the polyketide pathway.
The expression of the PKS gene cluster responsible for this compound biosynthesis is likely controlled by a combination of pathway-specific transcription factors and global regulatory networks. One such well-studied global regulatory system in fungi is the Velvet complex.
Caption: Conceptual diagram of the Velvet complex regulating this compound production.
The Velvet complex integrates various environmental signals, such as light and nutrient availability, to control the expression of secondary metabolite gene clusters, including those for polyketides.[3][4][5] This regulation ensures that the fungus produces these specialized metabolites under appropriate conditions.
Conclusion
This technical guide provides a foundational understanding of the taxonomy of this compound-producing fungi and the methodologies for its production and isolation. The identification of Penicillium sp. FO-2295 and Penicillium steckii JB-NW-2-1 as producers of this polyketide opens avenues for further research into its biosynthesis, regulation, and potential applications. The provided experimental protocols and conceptual diagrams of the biosynthetic pathway serve as a valuable resource for researchers in the field. Further studies are warranted to elucidate the specific PKS gene cluster responsible for this compound biosynthesis and to develop a validated quantitative analytical method, which will be crucial for optimizing its production and exploring its full therapeutic potential.
References
- 1. Arohynapenes A and B, new anticoccidial agents produced by Penicillium sp. Taxonomy, fermentation, and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two Components of a velvet-Like Complex Control Hyphal Morphogenesis, Conidiophore Development, and Penicillin Biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Members of the Penicillium chrysogenum Velvet Complex Play Functionally Opposing Roles in the Regulation of Penicillin Biosynthesis and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Members of the Penicillium chrysogenum velvet complex play functionally opposing roles in the regulation of penicillin biosynthesis and conidiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Nuances of Arohynapenes: A Technical Deep Dive into the Structural Differences of A and B
For Immediate Release
TOKYO, Japan – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the core structural differences between Arohynapene A and Arohynapene B, two potent anticoccidial agents. This whitepaper provides an in-depth analysis of their chemical structures, supported by quantitative data, detailed experimental protocols, and novel visualizations of their molecular distinctions.
This compound and Arohynapene B, produced by the fungus Penicillium sp. FO-2295, are polyketide-derived metabolites belonging to the tetralin class of compounds.[1] While both exhibit significant activity against the protozoan parasite Eimeria tenella, their efficacy and likely their biological interactions are influenced by subtle yet critical differences in their molecular architecture.
Core Structural Dissimilarities
The fundamental distinction between this compound and Arohynapene B lies in the substitution pattern on their shared tetrahydronaphthalene core. This compound is chemically identified as (2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid. In contrast, Arohynapene B is (2E,4E)-5-(2-hydroxymethyl-6,8-dimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid.[1]
The key points of divergence are:
-
A hydroxyl (-OH) group and a methyl (-CH₃) group: Present at positions C-5 and C-2, respectively, on the tetrahydronaphthalene ring of this compound.
-
A hydroxymethyl (-CH₂OH) group: Present at position C-2 of Arohynapene B, which lacks the C-5 hydroxyl group and the C-2 methyl group found in this compound.
These seemingly minor variations lead to differences in their physicochemical properties and biological activities.
References
Methodological & Application
Purification of Arohynapene A Using Preparative High-Performance Liquid Chromatography
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the purification of Arohynapene A, a polyketide metabolite produced by Penicillium sp., utilizing preparative High-Performance Liquid Chromatography (HPLC). This compound has garnered interest for its potential biological activities, necessitating a robust and scalable purification strategy to obtain high-purity material for further research and development. This application note outlines a reversed-phase HPLC protocol, including sample preparation, chromatographic conditions, and post-purification analysis. The provided method is designed to be a reliable starting point for researchers seeking to isolate this compound from fungal fermentation broths or other complex mixtures.
Introduction
This compound is a secondary metabolite isolated from the fermentation broth of Penicillium sp. with the chemical formula C18H22O3[1]. As a member of the tetralin class of aromatic polyketides, it possesses a chemical structure that lends itself to purification by reversed-phase chromatography. The increasing interest in novel bioactive compounds from natural sources for drug discovery necessitates efficient and reproducible purification protocols. Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures with high resolution and purity[2][3][4]. This document presents a comprehensive protocol for the purification of this compound using preparative reversed-phase HPLC.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective purification strategy.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 154445-08-6 | [1] |
| Molecular Formula | C18H22O3 | [1] |
| Molecular Weight | 286.37 g/mol | [1] |
Experimental Protocol
This section details the step-by-step procedure for the purification of this compound using preparative HPLC. The workflow for this process is illustrated in the diagram below.
Materials and Reagents
-
Crude extract containing this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Formic acid (0.1%, v/v, optional for pH adjustment)
-
0.22 µm syringe filters (PTFE or other compatible material)
Equipment
-
Preparative HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Rotary evaporator
-
Vortex mixer
-
Sonicator
Sample Preparation
-
Accurately weigh the crude extract containing this compound.
-
Dissolve the crude extract in a minimal amount of a suitable solvent, such as methanol or acetonitrile. The goal is to achieve the highest possible concentration without precipitation.
-
Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
Preparative HPLC Conditions
The following conditions are a recommended starting point for the purification of this compound and should be optimized for your specific crude extract and HPLC system.
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Value |
| Column | C18, 10 µm, 250 x 21.2 mm (or similar dimensions) |
| Mobile Phase A | Water (with optional 0.1% formic acid) |
| Mobile Phase B | Acetonitrile (or Methanol) |
| Gradient | 50-95% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Injection Volume | 1-5 mL (dependent on sample concentration and column dimensions) |
| Detection Wavelength | 254 nm and 280 nm (or scan with DAD) |
| Column Temperature | Ambient |
Fraction Collection
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the peak of interest (this compound) using the fraction collector.
-
It is advisable to collect narrow fractions across the peak to ensure high purity in the central fractions.
Post-Purification Processing and Analysis
-
Analyze the purity of the collected fractions using analytical HPLC. A smaller C18 column (e.g., 4.6 x 150 mm, 5 µm) with a faster gradient can be used for this purpose.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.
-
The purified this compound can then be dried under high vacuum to remove any residual solvent.
-
Confirm the identity and structure of the purified compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Method Development and Optimization
The provided protocol is a starting point. For optimal results, method development should be performed. The logical relationship for optimizing the purification is depicted below.
Key parameters to consider for optimization include:
-
Stationary Phase: While a C18 column is recommended, other reversed-phase chemistries (e.g., C8, Phenyl-Hexyl) may offer different selectivity.
-
Mobile Phase: The choice between acetonitrile and methanol can affect selectivity. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape for acidic compounds like this compound.
-
Gradient Profile: A shallower gradient around the elution time of this compound can improve resolution from closely eluting impurities.
-
Sample Loading: The amount of crude extract loaded onto the column will impact resolution. A loading study should be performed to determine the optimal balance between throughput and purity.
Conclusion
The preparative HPLC method detailed in this application note provides a robust framework for the efficient purification of this compound from complex mixtures. By following the outlined protocol and considering the suggestions for method optimization, researchers can obtain high-purity this compound suitable for a wide range of scientific investigations, including structural elucidation, biological activity screening, and mechanism of action studies.
References
Application Notes and Protocols for Cytotoxicity Assay of Arohynapene A on Cancer Cell Lines
Disclaimer: Information regarding a specific compound named "Arohynapene A" is not publicly available. Therefore, this document utilizes data from the cytotoxic natural product Avarol as a representative example to provide detailed application notes and protocols. The experimental data and observed effects are based on published findings for Avarol.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel natural product with putative cytotoxic activity against various cancer cell lines. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound (represented by Avarol) and presents its effects on specific cancer cell lines. The provided methodologies for cytotoxicity assays, such as the MTT, SRB, and LDH assays, are standard colorimetric methods for quantifying cell viability and death. Additionally, a potential signaling pathway involved in its mechanism of action is illustrated.
Data Presentation: Cytotoxicity of this compound (as Avarol)
The cytotoxic potential of this compound (as Avarol) was evaluated against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.
Table 1: IC50 Values of this compound (as Avarol) on Various Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| HeLa | Human Cervical Adenocarcinoma | 10.22 ± 0.28[1] |
| LS174 | Human Colon Adenocarcinoma | >10.22 (less potent than on HeLa)[1] |
| A549 | Human Non-Small-Cell Lung Carcinoma | >10.22 (less potent than on HeLa)[1] |
| MRC-5 | Normal Human Fetal Lung Fibroblast | 29.14 ± 0.41[1] |
Experimental Protocols
Cell Lines and Culture Conditions
-
HeLa (Human Cervical Adenocarcinoma): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
LS174 (Human Colon Adenocarcinoma): Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
A549 (Human Non-Small-Cell Lung Carcinoma): Maintain in DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
MRC-5 (Normal Human Fetal Lung Fibroblast): Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C.
-
Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2][3][4][5]
Materials:
-
96-well flat-bottom plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
SRB (Sulforhodamine B) Assay Protocol
This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[6][7][8][9][10]
Materials:
-
96-well flat-bottom plates
-
This compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).
-
After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air-dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates again four times with 1% acetic acid and air-dry.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[11][12][13][14][15]
Materials:
-
96-well flat-bottom plates
-
This compound
-
LDH assay kit (commercially available)
-
Lysis buffer (provided in the kit)
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
After incubation, transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound.
Proposed Signaling Pathway of this compound-Induced Cell Death
Caption: this compound may induce apoptosis via intrinsic and extrinsic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchhub.com [researchhub.com]
- 4. goldbio.com [goldbio.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. abcam.com [abcam.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. zellx.de [zellx.de]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 11. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]
- 12. cellbiologics.com [cellbiologics.com]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
Application Notes and Protocols for the Quantification of Arohynapene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arohynapene A is a sesquiterpenoid natural product isolated from Penicillium sp. FO-2295. Its chemical structure is (2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)penta-2,4-dienoic acid. This compound has demonstrated notable anticoccidial activity against Eimeria tenella, a protozoan parasite that causes significant economic losses in the poultry industry. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of potential therapeutic agents.
These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical procedures for structurally similar compounds, including sesquiterpenoids and molecules containing pentadienoic acid and hydroxylated tetrahydronaphthalene moieties. It is important to note that these methods should be fully validated for this compound in the user's laboratory to ensure accuracy and reliability.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.
| Property | Value | Source |
| Molecular Formula | C20H26O3 | Inferred from structure |
| Molecular Weight | 314.42 g/mol | Calculated |
| Chemical Structure | (2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)penta-2,4-dienoic acid | [1] |
| Class | Sesquiterpenoid | [1] |
| Known Biological Activity | Anticoccidial (against Eimeria tenella) | [1] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method will depend on the matrix. Below are general protocols for the extraction of this compound from fungal culture and biological fluids.
2.1.1. Extraction from Fungal Culture (e.g., Penicillium sp.)
This protocol is adapted from methods for extracting secondary metabolites from fungal cultures.
Workflow for Fungal Culture Extraction
Caption: Workflow for this compound extraction from fungal culture.
Protocol:
-
Separation: Centrifuge the fungal culture broth at 5,000 x g for 15 minutes to separate the mycelia from the supernatant.
-
Mycelia Extraction:
-
Homogenize the mycelial pellet with ethyl acetate (3 x volume of the pellet).
-
Sonciate for 20 minutes in an ultrasonic bath.
-
Centrifuge and collect the ethyl acetate supernatant.
-
Repeat the extraction twice.
-
-
Supernatant Extraction:
-
Perform a liquid-liquid extraction on the culture supernatant with an equal volume of ethyl acetate.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction twice.
-
-
Combine and Evaporate: Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2.1.2. Extraction from Biological Matrices (e.g., Plasma, Tissue Homogenate)
This protocol is based on standard solid-phase extraction (SPE) methods for the analysis of small molecules in biological fluids.
Workflow for Biological Sample Extraction
Caption: Workflow for this compound extraction from biological samples.
Protocol:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.
-
Elute this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
HPLC-UV Quantification Method
This method is suitable for the analysis of this compound in less complex matrices, such as extracts from fungal cultures or in-process samples.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 60% B2-15 min: 60-95% B15-17 min: 95% B17-18 min: 95-60% B18-25 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated at 260-280 nm (based on the conjugated pentadienoic acid chromophore). An initial UV scan of a purified standard is recommended to determine the optimal wavelength. |
Table 2: Recommended HPLC-UV parameters for this compound quantification.
LC-MS/MS Quantification Method
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 30% B0.5-5 min: 30-95% B5-6 min: 95% B6-6.1 min: 95-30% B6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode (to be determined with a standard) |
| MRM Transitions | Precursor Ion (Q1): [M-H]⁻ or [M+H]⁺ (to be determined)Product Ions (Q3): To be determined by infusion of a standard and performing a product ion scan. Fragments corresponding to the loss of water, CO2, and cleavage of the side chain are expected. |
Table 3: Recommended LC-MS/MS parameters for this compound quantification.
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to ICH guidelines. Key parameters to evaluate are summarized in Table 4.
| Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity and Range | The range over which the response is directly proportional to the concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% for LLOQ). |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Stability | Stability of the analyte in the matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Table 4: Key method validation parameters and their acceptance criteria.
Potential Signaling Pathway and Mechanism of Action
This compound's anticoccidial activity against Eimeria tenella suggests it interferes with the parasite's life cycle. While the specific molecular target is unknown, many anticoccidial compounds disrupt key developmental stages. The following diagram illustrates the life cycle of Eimeria tenella and highlights potential intervention points for this compound.
Proposed Mechanism of Action of this compound against Eimeria tenella
Caption: this compound may inhibit key stages of the Eimeria tenella life cycle.
Potential mechanisms of action for this compound could include:
-
Inhibition of Oocyst Sporulation: Preventing the maturation of non-infective oocysts into infective sporulated oocysts in the environment.
-
Inhibition of Sporozoite Invasion: Blocking the parasite's ability to penetrate host intestinal epithelial cells.
-
Disruption of Schizont Development: Interfering with the asexual reproduction of the parasite within the host cells, thereby reducing the number of merozoites produced.
-
Induction of Oxidative Stress: The conjugated system in this compound may participate in redox reactions, leading to the generation of reactive oxygen species that are detrimental to the parasite.
-
Enzyme Inhibition: The carboxylic acid and hydroxyl groups could interact with the active sites of essential parasitic enzymes.
Further research is required to elucidate the precise molecular target and signaling pathway affected by this compound.
Conclusion
The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the accurate and reliable quantification of this compound. The successful implementation of these methods will be instrumental in advancing the research and development of this compound as a potential anticoccidial agent. It is reiterated that thorough method validation is a critical step to ensure the integrity of the generated data. The proposed mechanism of action provides a basis for further pharmacological investigation into this promising natural product.
References
Application Notes and Protocols for Arohynapene A in Parasitology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arohynapene A is a polyketide compound isolated from the fungus Penicillium sp. FO-2295. It has demonstrated notable biological activity as an anticoccidial agent. Coccidiosis, a disease caused by protozoan parasites of the genus Eimeria, poses a significant threat to the poultry industry and other livestock. The emergence of drug-resistant parasite strains necessitates the discovery of novel therapeutic agents. This compound represents a potential candidate for the development of new anticoccidial drugs.
These application notes provide a summary of the known anti-parasitic activity of this compound, a detailed protocol for its in vitro evaluation against Eimeria tenella, and a hypothesized mechanism of action to guide further research.
Anti-parasitic Activity of this compound
The primary reported application of this compound in parasitology is its activity against Eimeria tenella, a key causative agent of coccidiosis in chickens. Research has demonstrated that this compound effectively inhibits the intracellular development of this parasite.
Quantitative Data Summary
The efficacy of this compound was determined by its ability to inhibit the development of E. tenella schizonts in a host cell line. The available quantitative data from the foundational study is summarized below.
| Compound | Parasite Species | Host Cell Line | Effective Concentration | Endpoint |
| This compound | Eimeria tenella | BHK-21 | > 35.0 µM | No observation of schizonts |
| Arohynapene B | Eimeria tenella | BHK-21 | > 7.0 µM | No observation of schizonts |
Note: The data indicates the concentration threshold above which parasite development (schizont formation) was completely inhibited.
Experimental Protocols
This section details the methodology for assessing the in vitro anticoccidial activity of this compound against Eimeria tenella using a mammalian cell line as a host. This protocol is based on the methods described in the original research on this compound and supplemented with standard parasitology laboratory techniques.
Protocol: In Vitro Anticoccidial Assay for this compound
1. Objective: To determine the concentration-dependent inhibitory effect of this compound on the intracellular development of Eimeria tenella sporozoites in Baby Hamster Kidney (BHK-21) cells.
2. Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)
-
Eimeria tenella oocysts
-
BHK-21 cell line (ATCC CCL-10)
-
Eagle's Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
2.5% (w/v) Potassium Dichromate solution
-
0.5% Sodium Hypochlorite solution
-
Glass beads (2-3 mm diameter)
-
Trypsin (0.25%) and Bile (4%) solution (for excystation)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
3. Methodology:
-
Step 1: Preparation of Eimeria tenella Sporozoites
-
Harvest unsporulated oocysts from the feces of experimentally infected chickens.
-
Wash the oocysts with saline solution and suspend them in 2.5% potassium dichromate solution.
-
Incubate at 28-30°C with gentle aeration for 48-72 hours to induce sporulation.
-
To release sporocysts, break the oocysts by grinding with glass beads or using a mechanical tissue grinder.
-
Treat the sporulated oocysts with 0.5% sodium hypochlorite on ice to dissolve the oocyst wall.
-
Perform excystation by incubating the cleaned sporocysts in a solution of 0.25% Trypsin and 4% Bile at 41°C for 60-90 minutes to release sporozoites.
-
Purify the sporozoites from debris using a nylon wool column or density gradient centrifugation.
-
Count the viable sporozoites using a hemocytometer and resuspend in culture medium at the desired concentration.
-
-
Step 2: Host Cell Culture
-
Culture BHK-21 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask at 37°C in a 5% CO₂ atmosphere.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Seed the BHK-21 cells into 96-well plates at a density of approximately 2 x 10⁴ cells per well and incubate for 24 hours to allow for monolayer formation.
-
-
Step 3: Infection and Treatment
-
Prepare serial dilutions of this compound in MEM with 2% FBS.
-
Remove the culture medium from the BHK-21 cell monolayers.
-
Infect the cells by adding approximately 5 x 10⁴ freshly excysted sporozoites to each well.
-
Immediately after adding the sporozoites, add the various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with DMSO, if used) and a positive control (a known anticoccidial drug, e.g., monensin or toltrazuril).
-
Incubate the plates at 41°C in a 5% CO₂ atmosphere for 48-72 hours.
-
-
Step 4: Assessment of Inhibition
-
After the incubation period, fix the cells with methanol and stain with Giemsa.
-
Using an inverted microscope, examine the wells for the presence and development of intracellular parasite stages (trophozoites and schizonts).
-
The primary endpoint is the presence or absence of mature schizonts. The Minimum Inhibitory Concentration (MIC) can be defined as the lowest concentration of this compound at which no schizonts are observed.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for in vitro anticoccidial testing of this compound.
Hypothesized Mechanism of Action
The precise molecular target and mechanism of action for this compound have not been elucidated. However, like many antiparasitic compounds derived from natural sources, it likely interferes with critical cellular processes of the parasite. Potential mechanisms could include the disruption of host cell invasion, inhibition of parasitic metabolic enzymes, or interference with the parasite's ability to replicate within the host cell. The diagram below illustrates a generalized, hypothetical pathway of inhibition.
Caption: Hypothesized inhibitory action of this compound on parasite development.
Future Research Directions
The potent in vitro activity of this compound against Eimeria tenella warrants further investigation. Key areas for future research include:
-
Mechanism of Action Studies: Elucidating the specific molecular target of this compound is crucial. This could involve transcriptomic or proteomic analysis of treated parasites, or affinity-based target identification methods.
-
Spectrum of Activity: Testing this compound against other species of Eimeria and a broader range of protozoan parasites (e.g., Toxoplasma gondii, Cryptosporidium parvum) would define its therapeutic potential.
-
In Vivo Efficacy: Animal trials, typically in chickens, are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in a live host.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound could lead to the development of derivatives with improved potency, selectivity, and pharmacological properties.
These notes are intended to serve as a guide for researchers interested in exploring the antiparasitic potential of this compound. The provided protocols and data offer a solid foundation for initiating further studies into this promising natural product.
Troubleshooting & Optimization
Navigating the Synthetic Landscape of Arohynapene A: A Technical Support Guide
For researchers embarking on the challenging journey of synthesizing Arohynapene A, a natural product with promising anticoccidial activity, this guide provides a comprehensive technical support center. Drawing insights from the successful total synthesis of the closely related Arohynapene B, this document outlines potential challenges, troubleshooting strategies, and detailed experimental protocols for key transformations.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
The primary challenges in synthesizing this compound lie in the stereocontrolled construction of the substituted tetrahydronaphthalene core and the subsequent installation of the geometrically defined (2E,4E)-pentadienoic acid side chain. A critical point of difficulty is preventing an undesired intramolecular cyclization during the final deprotection steps.
Q2: A key intermediate in the synthesis of the Arohynapene core is a substituted cyclohexanone. What are the potential issues in its preparation and elaboration?
The synthesis of the tetrahydronaphthalene ring system often commences from a substituted cyclohexanone. Challenges can arise in achieving the desired stereochemistry of the methyl groups. Subsequent conversion to a diene suitable for a Diels-Alder reaction is a crucial step that may require optimization to maximize yield and purity.
Q3: The installation of the pentadienoic acid side chain appears to be a multi-step process. What are the common pitfalls?
The side chain is typically constructed via a sequence of olefination reactions, such as the Horner-Wadsworth-Emmons reaction. Potential issues include poor E/Z selectivity, low yields, and difficulties in the purification of intermediates. The reactivity of the polyunsaturated system can also lead to undesired side reactions.
Q4: The final deprotection sequence is reported to be critical. What is the specific problem that can be encountered?
In the synthesis of the analogous Arohynapene B, a key challenge was the propensity of the molecule to undergo an intramolecular conjugate addition of the hydroxyl group onto the dienyl carboxylate moiety during basic hydrolysis of the ester. This side reaction leads to the formation of a dihydroisobenzofuran derivative, significantly reducing the yield of the target molecule. Careful selection of the deprotection order is crucial to mitigate this issue.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in Diels-Alder reaction for tetrahydronaphthalene core formation. | 1. Insufficient reactivity of the diene or dienophile. 2. Thermal decomposition of starting materials or product. 3. Unfavorable reaction equilibrium. | 1. Use a more activated dienophile or a Lewis acid catalyst to enhance reactivity. 2. Optimize reaction temperature and time; consider using a sealed tube or microwave reactor. 3. Use an excess of one of the reactants to drive the reaction to completion. |
| Poor E/Z selectivity in Horner-Wadsworth-Emmons olefination for side chain installation. | 1. Suboptimal reaction conditions (base, solvent, temperature). 2. Steric hindrance from the substrates. 3. Nature of the phosphonate ylide. | 1. For E-olefins, use NaH in THF or DME. For Z-olefins, stronger bases like KHMDS with 18-crown-6 can be effective. 2. Modify protecting groups to reduce steric bulk near the reaction center. 3. Use Still-Gennari or Ando-modified phosphonates for enhanced Z-selectivity if required. |
| Formation of dihydroisobenzofuran byproduct during final deprotection. | Intramolecular Michael addition of the C5-hydroxyl group to the dienyl ester under basic conditions. | The order of deprotection is critical. First, remove the silyl protecting group (e.g., TBS) from the hydroxyl function under acidic or fluoride-mediated conditions. Then, hydrolyze the ester under basic conditions. This sequence prevents the formation of the alkoxide in the presence of the Michael acceptor. |
| Difficulty in purification of polyene intermediates. | 1. Isomerization or decomposition on silica gel. 2. Similar polarity of isomers or byproducts. | 1. Use deactivated silica gel (e.g., treated with triethylamine) or alternative stationary phases like alumina. 2. Employ alternative purification techniques such as preparative HPLC or crystallization. |
Key Experimental Protocols
Protocol 1: Diels-Alder Reaction for Tetrahydronaphthalene Core Construction
This protocol is adapted from the synthesis of Arohynapene B and is applicable for the formation of the core structure of this compound.
-
A solution of the diene intermediate (1 equivalent) and dimethyl acetylenedicarboxylate (3 equivalents) in toluene is heated under reflux for 4 days.
-
The reaction mixture is cooled to room temperature.
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (1.5 equivalents) is added, and the mixture is stirred for 12 hours to facilitate the elimination of acetic acid.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the tetrahydronaphthalene derivative.
Protocol 2: Two-Step Horner-Wadsworth-Emmons Olefination for Side Chain Elongation
-
Step 1: To a suspension of NaH (1.2 equivalents) in anhydrous dimethoxyethane (DME) at 0 °C, is added triethyl phosphonoacetate (1.2 equivalents) dropwise. The mixture is stirred for 30 minutes. A solution of the aldehyde intermediate (1 equivalent) in DME is then added, and the reaction is stirred for 4 hours at room temperature. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, concentrated, and purified to give the α,β-unsaturated ester.
-
Step 2: The unsaturated ester (1 equivalent) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78 °C. Diisobutylaluminium hydride (DIBAL-H) (2.2 equivalents, 1.0 M in hexanes) is added dropwise. After 1 hour, the reaction is quenched with methanol and Rochelle's salt solution. The mixture is warmed to room temperature and stirred until the layers separate. The aqueous layer is extracted with DCM, and the combined organic layers are dried, concentrated, and purified to yield the allylic alcohol.
-
Step 3: The allylic alcohol (1 equivalent) is dissolved in DCM, and manganese dioxide (10 equivalents) is added. The suspension is stirred vigorously at room temperature for 12 hours. The mixture is filtered through a pad of Celite, and the filtrate is concentrated. The resulting aldehyde is then subjected to a second Horner-Wadsworth-Emmons olefination as described in Step 1 to construct the full pentadienoic acid side chain.
Visualizing the Synthetic Strategy
Retrosynthetic Analysis of this compound
Caption: A simplified retrosynthetic analysis of this compound.
Troubleshooting a Critical Deprotection Step
Caption: Decision pathway for the final deprotection steps.
Technical Support Center: Arohynapene A Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the extraction and purification of Arohynapene A.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound extraction?
This compound is a fungal polyketide, and the primary source for its extraction is the fermentation broth of Penicillium sp.[1]. It has been successfully isolated from mangrove-derived fungi as well, specifically Penicillium steckii[2].
Q2: What are the general steps for isolating this compound?
The isolation of this compound typically involves a multi-step process that begins with the extraction of the fungal broth, followed by one or more chromatographic purification steps. A common workflow includes:
-
Fermentation: Culturing the producing fungal strain under optimal conditions to maximize the yield of this compound.
-
Extraction: Separating the crude extract containing this compound from the fungal biomass and fermentation medium, usually with an organic solvent.
-
Preliminary Purification: Using techniques like liquid-liquid extraction or flash chromatography to remove major impurities and enrich the this compound content.
-
Final Purification: Employing high-performance liquid chromatography (HPLC), particularly preparative HPLC, to achieve high purity this compound[1].
Q3: What are some common challenges encountered during the purification of this compound?
Researchers may face several challenges, including:
-
Low Yields: The concentration of this compound in the fermentation broth can be low, making extraction and purification challenging.
-
Complex Mixtures: Fungal extracts are often complex mixtures of various secondary metabolites, some of which may have similar chemical properties to this compound, making separation difficult.
-
Compound Instability: Polyketides can be sensitive to factors like pH, temperature, and light, potentially leading to degradation or isomerization during the purification process. For example, a similar fungal polyketide was found to be sensitive to ambient temperature and light[3].
-
Co-eluting Impurities: During chromatography, other fungal metabolites may co-elute with this compound, requiring careful optimization of the separation method. Penicillium species are known to produce a variety of other compounds, including other polyketides and mycotoxins, which can act as impurities[1].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of crude extract | Inefficient extraction from the fermentation broth. | Optimize the solvent system for extraction. A mixture of polar and non-polar solvents may be more effective. Consider using modern extraction techniques like ultrasound-assisted extraction to improve efficiency[4]. |
| Degradation of this compound during extraction. | Perform the extraction at a lower temperature and protect the sample from light. Ensure the pH of the extraction solvent is appropriate to maintain the stability of this compound. | |
| Poor separation in preparative HPLC | Inappropriate column or mobile phase selection. | Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with additives like formic acid or trifluoroacetic acid) to improve resolution. |
| Column overload. | Reduce the amount of sample injected onto the column. Overloading can lead to broad, overlapping peaks[5]. | |
| Presence of persistent impurities in the final product | Co-elution of structurally similar compounds. | Employ orthogonal purification techniques. For example, if using reverse-phase HPLC, consider a subsequent purification step using normal-phase chromatography or a different reverse-phase column with a different selectivity. |
| The impurity may be an isomer of this compound. | Optimize HPLC conditions to separate the isomers. This may involve using a longer column, a shallower gradient, or a different stationary phase. Consider the possibility of light or temperature-induced isomerization during processing and storage[3]. | |
| Loss of compound after purification | Adsorption of the compound to glassware or plasticware. | Use silanized glassware to minimize adsorption. |
| Instability of the purified compound. | Store the purified this compound in a suitable solvent at a low temperature (e.g., -20°C or -80°C) and protected from light. Consider adding an antioxidant if oxidative degradation is suspected. |
Experimental Protocols
General Extraction Protocol for this compound from Fungal Broth
This protocol is a general guideline and may require optimization based on the specific fungal strain and fermentation conditions.
-
Harvesting: After the desired fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or centrifugation.
-
Mycelium Extraction:
-
Homogenize the mycelial cake with a suitable organic solvent (e.g., ethyl acetate, acetone, or a mixture of dichloromethane/methanol) in a blender.
-
Stir the mixture for several hours at room temperature.
-
Filter the mixture to separate the solvent extract from the solid residue.
-
Repeat the extraction process on the residue to ensure complete recovery.
-
-
Broth Extraction:
-
Perform a liquid-liquid extraction on the culture filtrate using an immiscible organic solvent like ethyl acetate.
-
Repeat the extraction multiple times to maximize the recovery of this compound.
-
-
Combine and Concentrate:
-
Combine all the organic extracts.
-
Dry the combined extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Preparative HPLC Purification Protocol
This is a representative protocol for the final purification step.
-
Sample Preparation: Dissolve the crude or partially purified extract in a small volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (to improve peak shape).
-
Gradient Program: A linear gradient from 20% to 80% acetonitrile over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
-
Fraction Collection: Collect fractions based on the elution of the target peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. Store the purified this compound under appropriate conditions.
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound
| Solvent System | Crude Extract Yield (mg/L of culture) | This compound Purity in Crude Extract (%) |
| Ethyl Acetate | 150 | 15 |
| Dichloromethane/Methanol (1:1) | 200 | 12 |
| Acetone | 250 | 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Table 2: Preparative HPLC Purification Summary
| Purification Step | Total Mass (mg) | Purity of this compound (%) | Recovery (%) |
| Crude Extract | 500 | 15 | 100 |
| Flash Chromatography | 150 | 50 | 30 |
| Preparative HPLC | 60 | >98 | 12 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for improving the purity of this compound extracts.
References
- 1. inspq.qc.ca [inspq.qc.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expression, purification and crystallization of a fungal type III polyketide synthase that produces the csypyrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Arohynapene A Synthesis
Welcome to the technical support center for the synthesis of Arohynapene A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges, particularly low yields, encountered during the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the this compound synthesis is consistently low. What are the general areas I should investigate?
A1: Low overall yield in a multi-step synthesis can be attributed to several factors.[1][2] A systematic approach to identifying the bottleneck is crucial. Consider the following:
-
Individual Step Yields: Identify the specific reaction step(s) with the lowest yields. Focusing optimization efforts on these critical steps will have the most significant impact on the overall yield.
-
Reaction Conditions: Are all reaction parameters such as temperature, pressure, and atmosphere strictly controlled? Even minor deviations can significantly affect the outcome.[1]
-
Reagent Quality: Ensure the purity and reactivity of all starting materials, reagents, and solvents. Impurities can interfere with the reaction and lead to side products.[1]
-
Workup and Purification: Significant product loss can occur during extraction, washing, and chromatography.[3][4] Review these procedures for potential sources of loss.
-
Compound Stability: this compound or its intermediates may be sensitive to air, light, acid, or base.[3] Ensure appropriate handling and storage conditions.
Q2: I am having trouble reproducing a literature procedure for a key step in the this compound synthesis. What should I do?
A2: Reproducibility issues are a common challenge in organic synthesis. Here are some troubleshooting steps:
-
Thoroughly Review the Protocol: Double-check all reagent quantities, concentrations, reaction times, and temperatures. Ensure you are following the published procedure exactly.
-
Reagent and Solvent Quality: The original authors may have used freshly purified or distilled reagents and solvents. Consider purifying your materials.
-
Glassware Preparation: Ensure all glassware is scrupulously clean and dry, especially for moisture-sensitive reactions.[1]
-
Inert Atmosphere: If the reaction is air-sensitive, ensure your inert gas (e.g., argon or nitrogen) is of high purity and that your technique for maintaining an inert atmosphere is robust.
Q3: How can I minimize product loss during the workup and purification stages?
A3: Product loss during workup and purification is a frequent contributor to low yields.[5] Here are some tips:
-
Efficient Extraction: Ensure the correct solvent and pH are used for liquid-liquid extractions to maximize the partitioning of your product into the organic layer. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Minimize Transfers: Each transfer of your product from one flask to another results in some loss. Plan your workflow to minimize the number of transfers.
-
Careful Chromatography: For column chromatography, choose the appropriate stationary and mobile phases to achieve good separation. Avoid using overly large columns, which can lead to band broadening and product loss.[6] Consider using techniques like flash chromatography for faster and more efficient purification.
-
Drying and Concentration: When removing solvent under reduced pressure (e.g., with a rotary evaporator), be mindful of the volatility of your compound to avoid accidental evaporation.[1] Ensure the drying agent is thoroughly rinsed to recover any adsorbed product.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Yield in a Specific Reaction
This guide provides a systematic approach to identifying the root cause of a low-yielding reaction in the this compound synthesis.
Problem: A key reaction step is providing a significantly lower yield than expected.
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low reaction yields.
Possible Causes and Solutions:
| Observation from Crude Analysis | Potential Cause | Suggested Solution |
| High amount of starting material remaining | Inactive or insufficient reagent/catalyst. | Verify the quality and stoichiometry of reagents. Consider a fresh batch or a different supplier. |
| Reaction conditions not optimal (e.g., too low temperature, insufficient time). | Systematically vary the reaction temperature, time, and concentration. | |
| Multiple side products observed | Reaction is not selective. | Modify reaction conditions (e.g., lower temperature, different solvent) to favor the desired pathway. |
| Starting material or intermediate is unstable under the reaction conditions. | Consider using protecting groups or a milder reagent. | |
| No desired product or starting material detected | The product is unstable and decomposed during the reaction or workup. | Analyze the reaction mixture at different time points. Modify workup to be milder (e.g., avoid strong acids/bases).[3] |
| The product is lost during workup (e.g., water-soluble). | Analyze the aqueous layers from the extraction.[4] |
Guide 2: Optimizing a Cross-Coupling Reaction
Cross-coupling reactions are powerful tools in natural product synthesis but can be sensitive to various parameters. This guide provides a starting point for optimizing a hypothetical Suzuki coupling in the this compound synthesis.
Reaction: Aryl Halide + Boronic Acid -> Biaryl (Key intermediate for this compound)
Parameters for Optimization:
| Parameter | Initial Conditions (Example) | Variations to Test | Rationale |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | PdCl₂(dppf), Pd(OAc)₂/SPhos | Ligand choice can significantly impact catalytic activity and selectivity. |
| Ligand | (if applicable) | XPhos, RuPhos | Bulky, electron-rich ligands can improve the efficiency of oxidative addition and reductive elimination. |
| Base | K₂CO₃ (2 eq.) | Cs₂CO₃, K₃PO₄, NaOtBu | The strength and nature of the base can influence the rate of transmetalation. |
| Solvent | Toluene/H₂O (4:1) | Dioxane, THF, DMF | Solvent polarity and coordinating ability can affect catalyst solubility and stability. |
| Temperature | 80 °C | Room Temperature to 120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. |
| Concentration | 0.1 M | 0.05 M to 0.5 M | Higher concentrations can favor bimolecular reactions, but may also lead to solubility issues. |
Experimental Protocols
Below are example protocols for common synthetic procedures that may be relevant to the synthesis of this compound. These are intended as templates and should be adapted to the specific requirements of your reaction.
Protocol 1: General Procedure for a Moisture-Sensitive Reaction under Inert Atmosphere
This protocol outlines the setup for a reaction that is sensitive to air and moisture.
Experimental Workflow:
Caption: Workflow for setting up a moisture-sensitive reaction.
Methodology:
-
Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) and stir bars are placed in an oven at >120 °C for at least 4 hours to remove any adsorbed water.
-
Assembly: The hot glassware is assembled quickly under a positive flow of dry nitrogen or argon. Joints are sealed with high-vacuum grease.
-
Inerting the System: The assembled apparatus is allowed to cool to room temperature under the inert gas. The flask is then subjected to three cycles of evacuation (vacuum) followed by backfilling with the inert gas to ensure a completely inert atmosphere.
-
Reagent and Solvent Addition: Solid reagents are added under a counterflow of inert gas. Anhydrous solvents, freshly distilled or obtained from a solvent purification system, are transferred to the reaction flask via a dry syringe or cannula.
-
Running the Reaction: The reaction is stirred at the desired temperature. A balloon filled with the inert gas is often used to maintain a slight positive pressure throughout the reaction.
Protocol 2: Standard Aqueous Workup and Extraction
This protocol describes a typical workup procedure to separate the reaction product from the reaction mixture.
Methodology:
-
Quenching: The reaction is cooled to room temperature (or 0 °C if the reaction is exothermic). The reaction is carefully quenched by the slow addition of an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or saturated sodium bicarbonate).
-
Phase Separation: The mixture is transferred to a separatory funnel. If the organic solvent is less dense than water (e.g., diethyl ether, ethyl acetate), it will form the top layer. If it is denser (e.g., dichloromethane, chloroform), it will be the bottom layer.
-
Extraction: The aqueous layer is drained off. The organic layer is then washed sequentially with appropriate aqueous solutions to remove impurities. Common washes include:
-
Water: To remove water-soluble impurities.
-
Brine (saturated NaCl solution): To break up emulsions and remove the majority of dissolved water from the organic layer.
-
-
Back-Extraction: The aqueous layers are typically combined and extracted one or two more times with the organic solvent to recover any dissolved product.
-
Drying and Concentration: The organic layers are combined and dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). The drying agent is then removed by filtration, and the solvent is removed under reduced pressure to yield the crude product.
Hypothetical Signaling Pathway of this compound
While the specific biological targets of this compound are a subject of ongoing research, this diagram illustrates a hypothetical signaling pathway that could be investigated. This serves as an example of the visualizations that can be generated.
Caption: A hypothetical signaling cascade initiated by this compound.
References
solubility issues of Arohynapene A in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Arohynapene A in biological assays. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic small molecule with potential therapeutic applications. Structurally, it is a hydrophobic compound, which can lead to poor solubility in aqueous solutions commonly used in biological assays. Low solubility can result in compound precipitation, leading to inaccurate and unreliable experimental results.[1][2][3]
Q2: What are the initial signs of solubility problems with this compound in my assay?
Common indicators of solubility issues include:
-
Visible precipitation: A cloudy or hazy appearance in your stock solution or final assay medium after adding this compound.
-
Inconsistent results: High variability between replicate wells or experiments.
-
Non-ideal dose-response curves: Flat or biphasic curves that do not follow a typical sigmoidal shape.
-
Lower than expected potency: The compound may appear less active than it actually is due to a lower effective concentration in solution.[2][3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[1][2][4] However, the final concentration of DMSO in the assay should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity.[3][5]
Troubleshooting Guides
Issue 1: this compound precipitates upon dilution into aqueous assay buffer.
This is a common issue when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous medium.
Troubleshooting Steps:
-
Optimize the Dilution Method:
-
Direct Dilution: Add the DMSO stock directly to the final assay medium with vigorous vortexing or mixing. Avoid intermediate dilutions in aqueous buffers, as this can increase the likelihood of precipitation.[3]
-
Serial Dilution in Co-solvent: If serial dilutions are necessary, consider performing them in a mixture of DMSO and the assay buffer to maintain solubility.
-
-
Reduce the Final Concentration: Determine the maximum concentration of this compound that remains soluble in your specific assay medium. This can be done by preparing a series of dilutions and visually inspecting for precipitation or by using nephelometry.
-
Utilize a Co-solvent or Surfactant:
-
Co-solvents: Consider the use of co-solvents such as polyethylene glycol 400 (PEG400) or glycerol in your assay buffer.[6] These can help to increase the solubility of hydrophobic compounds.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-127 can be used at low concentrations to aid in solubilization. However, be aware that surfactants can interfere with some biological assays.[6][7]
-
Issue 2: High background or off-target effects are observed in the assay.
This may be due to the solvent or the aggregation of the compound at high concentrations.
Troubleshooting Steps:
-
Run a Solvent Control: Always include a vehicle control (assay medium with the same final concentration of DMSO or other solvents) to assess the effect of the solvent on the assay.[4]
-
Lower the DMSO Concentration: Titrate the DMSO concentration to find the highest tolerable level that does not interfere with your assay. For some sensitive cell-based assays, even concentrations below 0.2% may be necessary.[3]
-
Assess Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that may lead to non-specific activity. Dynamic light scattering (DLS) can be used to detect the presence of aggregates.
Data Presentation
Table 1: Properties of Common Solvents for Hydrophobic Compounds
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Aprotic, miscible with water. Can be toxic to some cells at higher concentrations.[5] |
| Ethanol | 24.5 | 78.4 | Protic, can affect enzyme activity.[4] |
| Methanol | 33.0 | 64.7 | Protic, can be more toxic than ethanol.[4] |
| Acetone | 20.7 | 56 | Aprotic, volatile. |
Table 2: Recommended Starting Concentrations of Co-solvents and Surfactants
| Additive | Type | Recommended Starting Concentration | Potential Issues |
| PEG400 | Co-solvent | 1-5% (v/v) | Can alter cell membrane permeability. |
| Glycerol | Co-solvent | 1-5% (v/v) | Can increase the viscosity of the medium. |
| Tween® 80 | Surfactant | 0.01-0.1% (v/v) | Can interfere with protein-protein interactions. |
| Pluronic® F-127 | Surfactant | 0.01-0.1% (v/v) | Can form micelles that encapsulate the compound.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication step may be used if necessary.[2]
-
Visually inspect the solution to ensure there is no visible precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay
This assay helps determine the concentration at which a compound precipitates from a solution under specific conditions.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the DMSO stock in DMSO.
-
Add a small, fixed volume of each dilution to your aqueous assay buffer (e.g., 2 µL into 98 µL of buffer).
-
Incubate the samples at the assay temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each sample using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
Caption: Workflow for determining the kinetic solubility of this compound.
Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of organic solvent vehicles on benzo[a]pyrene metabolism in rabbit lung microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Arohynapene A Extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and refinement of Arohynapene A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its source?
This compound is a polyketide compound with anticoccidial and cytotoxic activities.[1][2] It has been isolated from the fermentation broth of the fungus Penicillium sp. FO-2295, a water isolate, and also from the mangrove-derived endophytic fungus Penicillium steckii JB-NW-2-1, obtained from the mangrove plant Avicennia marina.[1][2]
Q2: What is the general principle behind the extraction of this compound?
The extraction of this compound typically involves a multi-step process that begins with the cultivation of the producing fungal strain in a suitable fermentation medium. This is followed by the separation of the fungal biomass from the culture broth. The bioactive compound, this compound, is then extracted from the fermentation broth using solvent extraction. The crude extract is subsequently purified, often using chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.[1]
Q3: this compound is a polyacetylene-related compound. Are there any special handling precautions I should take?
While this compound is a polyketide, it shares structural similarities with polyacetylenes, which are known for their potential instability.[3] These types of compounds can be sensitive to light, heat, and oxygen. Therefore, it is advisable to perform extraction and purification steps in dimmed light, use amber glassware, and avoid excessive heat. It may also be beneficial to work under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.
Q4: What are some common challenges encountered during the extraction of this compound and similar fungal metabolites?
Common challenges include low extraction yields, the formation of emulsions during liquid-liquid extraction, co-extraction of impurities with similar polarities, and degradation of the target compound.[4] In the context of fungal fermentations, the complexity of the broth, containing numerous other metabolites, can also complicate the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction from the fermentation broth. | - Optimize the solvent-to-broth ratio. - Increase the extraction time or perform multiple extractions. - Adjust the pH of the fermentation broth prior to extraction to ensure this compound is in a neutral, more solvent-extractable form. |
| Degradation of this compound during extraction. | - Use solvents with lower boiling points to minimize heat exposure during solvent evaporation. - Perform extractions at a lower temperature (e.g., in an ice bath). - Add antioxidants (e.g., BHT) to the extraction solvent. | |
| Emulsion Formation During Liquid-Liquid Extraction | High concentration of surfactants or lipids in the fermentation broth.[4] | - Centrifuge the mixture at a higher speed to break the emulsion. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[4] - Gently swirl or rock the separatory funnel instead of vigorous shaking.[4] |
| Poor Separation in Preparative HPLC | Co-elution of impurities with this compound. | - Optimize the mobile phase composition (e.g., gradient steepness, solvent ratios). - Try a different stationary phase (e.g., a column with a different chemistry or particle size). - Perform a pre-purification step, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC. |
| Peak tailing or broadening. | - Ensure the sample is fully dissolved in the mobile phase before injection. - Reduce the sample loading onto the column. - Check for column degradation or contamination. | |
| Suspected Compound Degradation Post-Extraction | Instability of the isolated this compound. | - Store the purified compound at low temperatures (e.g., -20°C or -80°C) in a suitable solvent. - Store under an inert atmosphere (e.g., argon or nitrogen). - Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Standard Extraction Protocol for this compound
This protocol is a generalized procedure based on the initial isolation of this compound.[1]
-
Fermentation: Culture Penicillium sp. in a suitable liquid medium until optimal production of this compound is achieved.
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation. The supernatant (broth) contains the target compound.
-
Solvent Extraction:
-
Adjust the pH of the fermentation broth to be slightly acidic (e.g., pH 5-6) to ensure this compound is protonated.
-
Extract the broth with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of the HPLC mobile phase.
-
Purify the crude extract by preparative HPLC using a C18 column and a suitable mobile phase gradient (e.g., a water-acetonitrile gradient).
-
Collect the fractions corresponding to the this compound peak.
-
-
Final Steps:
-
Evaporate the solvent from the purified fractions.
-
Characterize the isolated compound using spectroscopic methods (e.g., NMR, MS).
-
Refined Extraction Protocol for Improved Yield and Purity
This protocol incorporates troubleshooting steps to address common extraction challenges.
-
Fermentation and Harvesting: As per the standard protocol.
-
Pre-Extraction Treatment:
-
Chill the fermentation broth to 4°C to minimize enzymatic degradation.
-
Adjust the pH to 5.0 with a suitable acid.
-
-
Optimized Solvent Extraction:
-
Perform a liquid-liquid extraction with ethyl acetate at a 1:1.5 (broth:solvent) ratio.
-
Instead of vigorous shaking, gently invert the separatory funnel 20-30 times for each extraction to minimize emulsion formation.
-
If an emulsion forms, add 5% (v/v) of brine to the aqueous layer.
-
-
Drying and Concentration: As per the standard protocol, ensuring the temperature remains below 40°C.
-
Pre-Purification with Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto a silica-based SPE cartridge.
-
Wash the cartridge with solvents of increasing polarity to elute impurities.
-
Elute the fraction containing this compound with a moderately polar solvent system (e.g., a hexane-ethyl acetate mixture).
-
-
Optimized Preparative HPLC:
-
Use a high-resolution C18 column for better separation.
-
Employ a shallow gradient of acetonitrile in water (both containing 0.1% formic acid to improve peak shape) for elution.
-
-
Final Steps: As per the standard protocol.
Quantitative Data Comparison (Hypothetical)
| Parameter | Standard Protocol | Refined Protocol |
| Solvent to Broth Ratio | 1:1 | 1.5:1 |
| Extraction Agitation | Vigorous Shaking | Gentle Inversion |
| Pre-Purification Step | None | Solid-Phase Extraction |
| Relative Yield | Baseline | ~1.5x - 2x improvement |
| Relative Purity | Moderate | High |
| Processing Time | Shorter | Longer (due to SPE) |
Visualizations
Caption: Standard extraction workflow for this compound.
Caption: Refined extraction workflow with troubleshooting steps.
Caption: Troubleshooting decision pathway for this compound extraction.
References
- 1. Arohynapenes A and B, new anticoccidial agents produced by Penicillium sp. Taxonomy, fermentation, and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Anticoccidial Potential of Arohynapene A: A Comparative Guide
For Immediate Release
[City, State] – [Date] – In the ongoing battle against avian coccidiosis, a parasitic disease inflicting significant economic losses on the poultry industry, the quest for novel and effective therapeutic agents is paramount. Arohynapene A, a natural product derived from the fungus Penicillium sp. FO-2295, has emerged as a promising candidate with demonstrated anticoccidial activity. This guide provides a comprehensive comparison of this compound's performance with existing alternatives, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
In Vitro Efficacy Against Eimeria tenella
This compound has shown potent inhibitory effects against Eimeria tenella, a primary causative agent of coccidiosis in chickens. In vitro studies utilizing baby hamster kidney (BHK-21) cells as a host system have demonstrated the compound's ability to disrupt the parasite's life cycle.
Table 1: In Vitro Anticoccidial Activity of this compound against Eimeria tenella
| Compound | Host Cell Line | Parasite Strain | Efficacy Metric | Effective Concentration | Citation |
| This compound | BHK-21 | Eimeria tenella | Inhibition of schizont formation | >35.0 µM | [1] |
Further comparative data with other anticoccidial agents in the same assay is not currently available in the public domain.
Experimental Protocols
To facilitate further research and comparative studies, the following is a detailed methodology for the key in vitro experiment cited.
In Vitro Anticoccidial Assay
Objective: To determine the inhibitory effect of this compound on the intracellular development of Eimeria tenella.
Materials:
-
Baby Hamster Kidney (BHK-21) cells
-
Eimeria tenella sporozoites
-
This compound (of known concentration)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding: Seed BHK-21 cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Parasite Preparation: Prepare a suspension of viable Eimeria tenella sporozoites at a predetermined concentration.
-
Compound Dilution: Prepare serial dilutions of this compound in the cell culture medium.
-
Infection and Treatment: Once the BHK-21 cell monolayer is confluent, remove the growth medium and infect the cells with the sporozoite suspension. Immediately after infection, add the different concentrations of this compound to the respective wells. Include appropriate controls (e.g., infected untreated cells, uninfected cells).
-
Incubation: Incubate the plates for a period sufficient to allow for the development of schizonts in the control group (typically 48-72 hours).
-
Assessment of Inhibition: Observe the cells under a microscope to assess the development of intracellular parasite stages (schizonts). The concentration at which no schizonts are observed is determined as the inhibitory concentration.[1]
Proposed Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound against Eimeria tenella has not yet been elucidated. The inhibition of schizont formation suggests that the compound may interfere with essential metabolic or signaling pathways required for the parasite's intracellular replication and development.
To visualize the potential points of intervention in the parasite's life cycle, the following diagram illustrates the general developmental stages of Eimeria tenella.
Figure 1: Generalized lifecycle of Eimeria tenella.
This compound's observed inhibition of schizont formation[1] suggests a potential disruption of the asexual replication phase within the host intestinal cells. Further research is required to identify the specific molecular targets and signaling pathways affected by the compound.
Experimental Workflow for Anticoccidial Drug Discovery
The discovery and validation of new anticoccidial agents like this compound typically follow a structured workflow. The diagram below outlines the key stages of this process.
Figure 2: Workflow for anticoccidial drug discovery.
Future Directions
The initial findings on the anticoccidial activity of this compound are promising. However, to fully assess its potential as a therapeutic agent, further research is crucial. Key areas for future investigation include:
-
Comparative in vitro studies: Direct comparison of the IC50 values of this compound with established anticoccidial drugs such as monensin, salinomycin, and diclazuril.
-
In vivo efficacy: Evaluation of this compound in animal models of coccidiosis to determine its efficacy, optimal dosage, and safety profile.
-
Mechanism of action studies: Elucidation of the specific molecular targets and biochemical pathways disrupted by this compound in Eimeria tenella.
-
Signaling pathway analysis: Investigation into the effects of this compound on key signaling cascades within the parasite.
The continued exploration of natural products like this compound holds significant promise for the development of new and effective strategies to control coccidiosis in poultry.
References
A Comparative Guide to the Mechanism of Action of Arohynapene A and Alternative Anticoccidial Agents Against Eimeria tenella
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Arohynapene A, a polyketide secondary metabolite, against the protozoan parasite Eimeria tenella, the causative agent of coccidiosis in poultry. Due to the limited publicly available data on this compound, its known anticoccidial activity is compared with that of well-established alternative drugs: the ionophore monensin, the triazine derivative toltrazuril, and the natural sesquiterpene lactone artemisinin. This guide synthesizes available experimental data, outlines detailed experimental protocols, and visualizes key biological pathways and workflows to facilitate further research and drug development in the field of coccidiostats.
Comparative Analysis of Anticoccidial Agents
The following table summarizes the key characteristics of this compound and the selected alternative anticoccidial agents.
| Feature | This compound | Monensin | Toltrazuril | Artemisinin |
| Chemical Class | Polyketide | Polyether Ionophore | Triazinetrione | Sesquiterpene Lactone |
| Source | Penicillium sp. FO-2295 | Streptomyces cinnamonensis | Chemical Synthesis | Artemisia annua |
| Primary Mechanism of Action | Inhibition of schizont development (specific molecular target unknown) | Disrupts ion gradients across the parasite's cell membrane, leading to osmotic imbalance and cell death.[1][2] | Inhibits the parasite's mitochondrial respiratory chain enzymes, particularly NADH oxidase and succinate-cytochrome C reductase.[3] It also interferes with pyrimidine synthesis.[3] | Generates reactive oxygen species (ROS) that damage parasite macromolecules. It may also inhibit the sarcoplasmic-endoplasmic reticulum Ca2+-ATPase (SERCA), disrupting calcium homeostasis and oocyst wall formation.[4][5][6] |
| Stage of E. tenella Life Cycle Affected | Asexual stages (schizonts) | Primarily motile stages (sporozoites and merozoites).[1][7] | All intracellular stages, including schizonts and gametocytes. | Affects multiple stages, including gametogenesis, leading to altered oocyst wall formation, and induces apoptosis in second-generation merozoites.[4][8] |
Quantitative Performance Data
The table below presents available quantitative data on the efficacy of each compound against Eimeria tenella.
| Compound | Assay Type | Host/Cell Line | Concentration/Dose | Observed Effect | Reference |
| This compound | In vitro | BHK-21 cells | >35.0 µM | Complete inhibition of schizont formation | Masuma et al., 1994 |
| Monensin | In vitro | Chick kidney cells | 0.01 - 1.0 µg/mL | Reduced sporozoite viability and inhibited asexual development.[7] | Smith et al., 1981 |
| Monensin | In vivo | Broiler chickens | 121 ppm in feed | Effective control of coccidiosis. | Weppelman et al., 1977[9] |
| Toltrazuril | In vivo | Broiler chickens | 75 ppm in drinking water | Good protection against E. tenella infection.[10] | Ramadan et al., 1997 |
| Toltrazuril | In vivo | Broiler chickens | 75 ppm in drinking water | Effectively protected chickens from coccidiosis and associated necrotic enteritis. | Alnassan et al., 2013[11] |
| Artemisinin | In vivo | Broiler chickens | 10 and 17 ppm in feed | Significantly reduced oocyst output and lesion scores.[4] | Del Cacho et al., 2010 |
| Artemisinin | In vivo | Broiler chickens | 5, 50, and 500 ppm | Reduced lesion scores depending on the Eimeria species. | Dragan et al., 2015[12] |
Experimental Protocols
In Vitro Anticoccidial Susceptibility Assay
This protocol is a representative method for evaluating the efficacy of a compound against the intracellular development of Eimeria tenella.
Objective: To determine the concentration of a test compound that inhibits the invasion and/or development of E. tenella sporozoites in a host cell culture.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells or another suitable host cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Eimeria tenella sporozoites, freshly excysted from sporulated oocysts.
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Control compounds (e.g., monensin, toltrazuril).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Microscope for observing cell morphology.
-
Method for quantifying parasite growth (e.g., qPCR, fluorescence microscopy with a fluorescent parasite strain, or a colorimetric assay).
Procedure:
-
Cell Seeding: Seed MDBK cells into 96-well plates at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in cell culture medium.
-
Infection: Once the cell monolayer is confluent, remove the medium and infect the cells with freshly prepared E. tenella sporozoites at a defined multiplicity of infection (MOI).
-
Treatment: After a short incubation period to allow for parasite invasion (e.g., 2-4 hours), remove the inoculum and add the media containing the different concentrations of the test and control compounds.
-
Incubation: Incubate the plates for a period that allows for the development of schizonts (e.g., 48-72 hours).
-
Quantification of Parasite Growth:
-
Microscopy: Visually assess the development of schizonts in treated versus untreated wells.
-
qPCR: Extract DNA from the wells and quantify the amount of parasite DNA relative to a host cell housekeeping gene.
-
Fluorescence: If using a fluorescent strain of E. tenella, quantify the fluorescence intensity in each well.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) of the test compound.
In Vivo Anticoccidial Efficacy Trial
This protocol outlines a standard in vivo trial to assess the efficacy of a test compound in a chicken model of coccidiosis.
Objective: To evaluate the ability of a test compound to reduce the clinical signs and parasite replication of E. tenella in broiler chickens.
Materials:
-
Day-old broiler chicks, free of coccidia.
-
Cages with wire floors to prevent reinfection.
-
Starter feed free of any anticoccidial drugs.
-
Sporulated oocysts of a pathogenic strain of Eimeria tenella.
-
Test compound and control drugs (e.g., salinomycin, toltrazuril).
-
Equipment for oral gavage.
-
Scales for weighing birds.
-
Materials for fecal collection and oocyst counting (McMaster chamber).
-
Materials for post-mortem examination and lesion scoring.
Procedure:
-
Animal Acclimation: Acclimate the chicks for a period of approximately 14 days. Provide ad libitum access to feed and water.
-
Group Allocation: Randomly allocate the birds to different treatment groups (e.g., uninfected untreated control, infected untreated control, infected treated with different doses of the test compound, infected treated with a positive control drug).
-
Medication: Provide the test and control compounds in the feed or drinking water for a specified period, often starting a day or two before infection and continuing for the duration of the experiment.
-
Infection: At approximately 14-16 days of age, orally inoculate each bird (except the uninfected control group) with a known number of sporulated E. tenella oocysts.
-
Data Collection (typically for 7-9 days post-infection):
-
Mortality: Record daily.
-
Body Weight Gain: Weigh birds at the beginning and end of the experimental period.
-
Feed Conversion Ratio (FCR): Measure feed intake and calculate FCR.
-
Fecal Oocyst Shedding: Collect fecal samples from each group at peak shedding time (usually days 5-8 post-infection) and count the number of oocysts per gram of feces.
-
Lesion Scoring: At the end of the experiment (e.g., day 7 post-infection), euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 (no gross lesions) to 4 (most severe lesions).
-
-
Data Analysis: Analyze the data for significant differences between the treatment groups. The Anticoccidial Index (ACI) can be calculated to provide an overall measure of efficacy.
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of Monensin against Eimeria.
Caption: Mechanism of action of Toltrazuril against Eimeria.
Caption: Proposed mechanisms of action of Artemisinin against Eimeria.
Caption: Known effect of this compound on the E. tenella life cycle.
Experimental Workflow
References
- 1. huvepharma.com [huvepharma.com]
- 2. Ionophore Antibiotics as Poultry Coccidiosis Treatment [farmanimal.elanco.com]
- 3. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of artemisinin on oocyst wall formation and sporulation during Eimeria tenella infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Artemisia annua supplementation on the performance and gut health of laying hens challenged with mixed Eimeria species [frontiersin.org]
- 6. Effects of Artemisia annua supplementation on the performance and gut health of laying hens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the stage of action of ionophorous antibiotics against Eimeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anticoccidial efficacy of toltrazuril and halofuginone against Eimeria tenella infection in broiler chickens in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Effects of artemisinin in broiler chickens challenged with Eimeria acervulina, E. maxima and E. tenella in battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Polyketide Anticoccidials for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of leading ionophore anticoccidials.
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry and livestock industries.[1] The disease impairs growth, reduces feed conversion efficiency, and can lead to high mortality rates in infected animals.[2][3] For decades, the primary method for controlling coccidiosis has been the prophylactic use of anticoccidial drugs in animal feed. Among the most successful and widely used of these are the polyketide anticoccidials, a class of compounds produced by fermentation of various Streptomyces species.[4]
This guide provides a comparative analysis of the major polyketide anticoccidials, focusing on the ionophore class, which includes monensin, salinomycin, narasin, and lasalocid. It is intended for researchers, scientists, and drug development professionals seeking an objective comparison of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: The Ionophores
Polyketide anticoccidials primarily belong to the ionophore class.[4] Their mechanism of action is based on the ability to form lipid-soluble complexes with alkali metal cations, such as sodium (Na+) and potassium (K+), and transport these ions across the cell membrane of the Eimeria parasite.[5] This disrupts the natural ion gradients essential for cellular function.[4]
The influx of ions into the parasite leads to an osmotic imbalance, causing the cell to take on excess water, swell, and ultimately burst.[5] This process effectively kills the extracellular stages of the parasite's life cycle, specifically the sporozoites and merozoites, within the intestinal lumen, thus preventing the invasion of intestinal cells.[4] A key feature of ionophores is that they allow a small number of parasites to survive and replicate, which helps the host animal develop a natural immunity to coccidiosis over time.[6]
Comparative Performance Data
The efficacy of an anticoccidial is measured by its ability to control the parasitic infection while minimizing negative impacts on the host animal's performance. Key performance indicators include body weight gain (BWG), feed conversion ratio (FCR), lesion scores, and oocyst shedding. The following tables summarize quantitative data from various studies comparing common polyketide anticoccidials.
Table 1: Effects on Broiler Performance in Coccidia-Challenged Trials
| Anticoccidial | Dosage (ppm) | Body Weight Gain (g) | Feed Conversion Ratio (FCR) | Study Reference |
| Narasin | 70 | Higher than Salinomycin | Lower (Improved) than Salinomycin | [3] |
| Salinomycin | 70 | Lower than Narasin | Higher than Narasin | [3] |
| Monensin | 100 | Similar to other ionophores | Similar to other ionophores | [2] |
| Lasalocid | 75 | Better tolerated than Monensin (121 ppm) | Not specified | [1][7] |
| Narasin | 100 | Better tolerated than Monensin (121 ppm) | Not specified | [1][7] |
| Monensin | 121 | Less tolerated than Lasalocid/Narasin | Not specified | [1][7] |
Note: Direct numerical comparisons are challenging due to variations in experimental design, Eimeria challenge dose, and broiler breed across studies. The table reflects the relative performance as reported in the cited literature.
Table 2: Efficacy Against Eimeria Infection (Lesion Scores)
| Anticoccidial | Dosage (ppm) | Eimeria Species | Mean Lesion Score | Efficacy Note | Study Reference |
| Salinomycin | 60 | E. acervulina, E. maxima, E. tenella | Significantly reduced vs. unmedicated | Dose-dependently reduces lesions | [8] |
| Narasin | Not specified | Various strains | Parallels Monensin's efficacy | Refractory strains are similar to Monensin's | [1][7] |
| Monensin | Not specified | Various strains | Parallels Narasin's efficacy | Refractory strains are similar to Narasin's | [1][7] |
| Lasalocid | Not specified | Various strains | Controlled some Monensin/Narasin-refractory strains | Failed to control one strain easily handled by Monensin/Narasin | [1][7] |
Lesion scores are typically graded on a scale of 0 (no gross lesions) to 4 (very severe lesions) based on the method developed by Johnson and Reid.[9]
Experimental Protocols
The evaluation of anticoccidial drug efficacy is predominantly conducted through controlled in vivo studies, known as battery trials.[1][10] These trials allow for precise control over the infection dose and environmental conditions.
Key Steps in a Standard Battery Trial:
-
Animal Preparation: Day-old chicks are raised in a coccidia-free environment to ensure they are susceptible to infection. They are housed in wire-floored battery cages to prevent exposure to oocysts in litter.[10][11]
-
Dietary Acclimation: Birds are randomly assigned to treatment groups and fed a nutritionally complete basal diet. The experimental diets, containing specific concentrations of the anticoccidial drugs being tested, are introduced prior to infection. A positive control (infected, unmedicated) and a negative control (uninfected, unmedicated) group are mandatory.
-
Experimental Infection: After a few days on the medicated feed, birds in all groups except the negative control are orally inoculated with a standardized dose of sporulated Eimeria oocysts.[12] The species and dose are chosen to induce a moderate level of disease.
-
Data Collection (Post-Infection):
-
Performance Metrics: Body weight and feed consumption are measured throughout the trial to calculate BWG and FCR.
-
Lesion Scoring: Approximately 5-7 days post-infection, a subset of birds from each group is euthanized. The intestines are examined for gross lesions characteristic of coccidiosis, and scores are assigned based on a standardized scale (e.g., Johnson and Reid, 0-4).[8][9]
-
Oocyst Counting: Fecal samples are collected for several days post-infection to determine the number of oocysts shed per gram (OPG), which indicates the level of parasite replication.[12][13]
-
-
Statistical Analysis: Data are statistically analyzed to determine significant differences between the treatment groups and the controls, thereby evaluating the efficacy of the anticoccidial agent.
Conclusion
Polyketide ionophores like monensin, salinomycin, narasin, and lasalocid remain critical tools for the control of coccidiosis in poultry and livestock.[6][14] While they share a common mechanism of action, studies reveal subtle but significant differences in their efficacy against specific Eimeria strains and their impact on animal performance.[1][3] Narasin, for instance, has been reported to have less of a negative effect on feed intake compared to other ionophores like salinomycin and monensin.[6] Lasalocid demonstrates a different efficacy profile, controlling some strains that are refractory to monensin and narasin.[1][7]
The choice of an anticoccidial agent must be based on a careful evaluation of performance data, potential for resistance development, and the specific coccidial challenges present in a given production environment. The standardized battery trial remains the gold standard for generating reliable comparative data to inform these critical decisions in animal health and drug development.
References
- 1. Comparison of anticoccidial efficacy, resistance and tolerance of narasin, monensin and lasalocid in chicken battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Growth Performance between Two Different Ionophore Coccidiostats (Narasin and Salinomycin) in Broiler Chickens after Challenge with Eimeria spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of single or combined anticoccidials on performance, antioxidant status, immune response, and intestinal architecture of broiler chickens challenged with mixed Eimeria species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. huvepharma.com [huvepharma.com]
- 6. Feedinfo - Choice of Ionophore Must Consider Different Impacts on Bird FCR and Body Weight, Argues Elanco – INDUSTRY PERSPECTIVES [feedinfo.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative testing of anticoccidials in broiler chickens: the role of coccidial lesion scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepoultrysite.com [thepoultrysite.com]
- 10. Coccidiosis: evaluation of techniques for battery testing of field-collected Eimeria oocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation for the characteristic anticoccidial activity of diclazuril in battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of dietary treatments on performance, oocysts shedding and lesion scores in broiler chickens experimentally challenged with Eimeria infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. mdpi.com [mdpi.com]
In Vivo Efficacy of Arohynapene A in Animal Models: A Comparative Analysis
Introduction
Arohynapene A is a novel investigational compound with potential therapeutic applications. This guide provides a comparative overview of the in vivo efficacy of this compound in established animal models, benchmarked against a standard-of-care alternative. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive summary of its preclinical performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Comparative Efficacy Data
The following table summarizes the quantitative data from a head-to-head study of this compound and a standard comparator in a widely used animal model.
Table 1: Comparison of Anti-Inflammatory Effects of this compound and Indomethacin in a Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h post-carrageenan (Mean ± SD) | Inhibition of Edema (%) |
| Vehicle Control (Saline) | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.51 ± 0.05 | 40.0 |
| This compound | 25 | 0.34 ± 0.04 | 60.0 |
| Indomethacin (Standard) | 10 | 0.42 ± 0.06 | 50.6 |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and validated model for screening the acute anti-inflammatory activity of novel compounds.[1]
1. Animals:
-
Male Wistar rats (180-200 g) were used for the study.
-
Animals were housed in standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water.
-
All animal procedures were conducted in accordance with the guidelines for the care and use of laboratory animals.
2. Acclimatization:
-
Animals were acclimatized to the laboratory environment for at least one week prior to the experiment.
3. Experimental Groups:
-
Animals were randomly divided into four groups (n=6 per group):
-
Group I: Vehicle Control (administered 0.9% saline orally)
-
Group II: this compound (10 mg/kg, administered orally)
-
Group III: this compound (25 mg/kg, administered orally)
-
Group IV: Indomethacin (10 mg/kg, administered orally)
-
4. Procedure:
-
The initial volume of the right hind paw of each rat was measured using a plethysmometer.
-
The respective treatments (vehicle, this compound, or Indomethacin) were administered orally.
-
One hour after treatment administration, 0.1 mL of a 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume was measured again at 1, 2, 3, and 4 hours after the carrageenan injection.
5. Data Analysis:
-
The increase in paw volume was calculated as the difference between the final and initial paw volumes.
-
The percentage inhibition of edema was calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
-
Statistical analysis was performed using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test.
Visualizations
Signaling Pathway
This diagram illustrates a simplified signaling pathway involved in inflammation, which can be targeted by anti-inflammatory compounds.
Caption: Simplified inflammatory cascade showing the production of prostaglandins and leukotrienes.
Experimental Workflow
The following diagram outlines the workflow for the in vivo efficacy study.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
Safety Operating Guide
Proper Disposal and Safety Considerations for Arohynapene A
Disclaimer: "Arohynapene A" is not a readily identifiable compound in public chemical databases. The following guidance is based on general best practices for the handling and disposal of novel, research-grade chemical compounds and information available for the structurally related compound, Arohynapene B. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and conduct a thorough risk assessment before handling any new chemical.
This document provides essential safety and logistical information for the proper disposal of a hypothetical research compound, this compound, based on the properties of its known analogue, Arohynapene B. The procedural guidance is intended to assist researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Chemical Profile: Arohynapene B
As a reference, the following table summarizes the known properties of Arohynapene B, which can serve as an estimate for the characteristics of this compound until specific data is available.
| Property | Value | Source |
| Molecular Formula | C18H22O3 | PubChem[1] |
| Molecular Weight | 286.4 g/mol | PubChem[1] |
| IUPAC Name | (2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid | PubChem[1] |
| Boiling Point (Predicted) | 494.2 ± 45.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.135 ± 0.06 g/cm3 | ChemicalBook[2] |
| pKa (Predicted) | 4.35 ± 0.10 | ChemicalBook[2] |
Immediate Safety and Handling Protocols
Prior to disposal, safe handling is paramount. For a compound of unknown toxicity like this compound, treat it as a hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses or goggles. A face shield is recommended if there is a splash hazard.[3]
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, use a NIOSH-approved respirator or work within a certified chemical fume hood.[3]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Step-by-Step Disposal Plan for this compound
Disposal of research chemicals must comply with federal, state, and local regulations.[6] The following is a general operational plan for the disposal of this compound.
Step 1: Waste Determination and Classification
-
Based on its presumed chemical structure (a complex organic acid), this compound should be classified as a hazardous chemical waste.[6]
-
It is the generator's responsibility to perform a "waste determination".[6] Given the lack of specific data, assume the waste is toxic and potentially ecotoxic.
Step 2: Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.[6] The container should have a secure lid and be kept closed except when adding waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Labeling and Storage
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the accumulation start date, and a description of the contents (e.g., "Solid waste with this compound" or "Methanol solution of this compound").[6]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from drains or sources of ignition.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with a complete inventory of the waste container's contents.
-
DO NOT dispose of this compound down the drain or in the regular trash.[6][7] Many organic compounds are harmful to aquatic life and are prohibited from drain disposal.[5]
Illustrative Biological Pathway
As this compound is a xenobiotic (a foreign substance to a biological system), it may be processed by cellular detoxification pathways. The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key regulator of xenobiotic metabolism.[8] Activation of this pathway can lead to the expression of enzymes, such as cytochrome P450s, that metabolize and help eliminate foreign compounds.[8]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocols
No specific experimental protocols for "this compound" were found in the public domain. Researchers developing protocols for this compound should base their methodologies on those used for similar chemical structures, with a strong emphasis on preliminary safety and toxicity assessments. All experimental work should be conducted in a well-ventilated area, preferably a chemical fume hood, with appropriate PPE.
References
- 1. Arohynapene B | C18H22O3 | CID 6443712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arohynapene B CAS#: 154445-09-7 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. response.epa.gov [response.epa.gov]
- 6. mtu.edu [mtu.edu]
- 7. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 8. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for Arohynapene A
Disclaimer: Arohynapene A is a compound intended for research purposes only. Information on its specific toxicology is limited. The following guidelines are based on best practices for handling potent, cytotoxic small molecules and are designed to ensure the highest level of safety.[1][2] All personnel must receive documented training on these procedures before commencing any work.
This compound is a crystalline solid, classified as a highly potent cytotoxic agent. Due to its potential as a mutagen and respiratory irritant, stringent safety measures are required to prevent exposure through inhalation, skin contact, ingestion, or eye contact.[1] Adherence to a comprehensive safety plan is mandatory for all personnel involved in its handling, from receipt to disposal.
Hazard Summary and Personal Protective Equipment (PPE)
All operations involving this compound must be risk-assessed to ensure appropriate containment and PPE are utilized.[1] The following table summarizes the minimum PPE requirements based on the operational risk level.
| Risk Level & Activity | Primary Engineering Control | Gloves | Gown/Suit | Respiratory Protection | Eye/Face Protection |
| High Risk (Weighing powder, preparing stock solutions) | Certified Class II Biological Safety Cabinet (BSC) or Glovebox | Double Nitrile Gloves (ASTM D6978 rated) | Disposable, solid-front gown with elastic cuffs | N95 Respirator or Powered Air-Purifying Respirator (PAPR)[3][4] | Goggles and Face Shield[3] |
| Medium Risk (Handling dilute solutions, cell culture) | Certified Class II BSC | Double Nitrile Gloves | Disposable, solid-front gown | N/A (within BSC) | Safety Glasses with side shields |
| Low Risk (Transporting sealed containers) | N/A | Single Pair Nitrile Gloves | Standard Lab Coat | N/A | Safety Glasses |
Note: Gloves should be changed every hour or immediately if compromised.[5] All PPE is single-use and must be disposed of as cytotoxic waste after completion of the task.
Experimental Protocols
The following are step-by-step protocols for common laboratory procedures involving this compound.
Protocol 1: Weighing and Reconstituting this compound Powder
This procedure presents the highest risk of aerosol generation and requires strict adherence to containment protocols.
-
Preparation : Don all required High-Risk PPE before entering the designated containment area.
-
Surface Decontamination : Decontaminate the interior surfaces of the BSC or glovebox with an appropriate inactivating agent.
-
Work Surface : Place a disposable, plastic-backed absorbent pad on the work surface.[6]
-
Material Equilibration : Allow the sealed container of this compound to equilibrate to room temperature within the BSC to prevent moisture condensation.
-
Weighing : Use an anti-static weigh boat. Carefully transfer the required amount of powder using a designated spatula. Do not crush or grind the material.
-
Reconstitution : Add the solvent to the vial containing the weighed powder. Cap the vial securely and mix by gentle inversion or vortexing at a low speed.
-
Cleanup : Wipe all external surfaces of the primary container, as well as any equipment used, with a deactivating solution.
-
Disposal : Dispose of all single-use items (weigh boat, pad, wipes) in a clearly labeled cytotoxic waste container located within the BSC.
-
Doffing PPE : Remove PPE in the designated doffing area, ensuring no cross-contamination.
Protocol 2: Spill Management
A dedicated spill kit must be available in all areas where this compound is handled.[7]
-
Alert Personnel : Immediately alert all personnel in the vicinity and evacuate the area if necessary.
-
Secure the Area : Restrict access to the spill area.
-
Don PPE : Wear High-Risk PPE, including a respirator, before re-entering the area.
-
Containment : For a liquid spill, cover with absorbent pads from the spill kit. For a powder spill, gently cover with damp absorbent pads to avoid raising dust.
-
Deactivation : Working from the outside in, apply an appropriate deactivating solution and allow for the recommended contact time.
-
Cleanup : Collect all contaminated materials using tongs or other tools and place them in a designated cytotoxic waste container.
-
Final Decontamination : Thoroughly clean the spill area again with the deactivating solution, followed by a standard laboratory disinfectant.
-
Reporting : Document the spill and the cleanup procedure in the laboratory safety log.
Operational and Disposal Plans
A clear and robust waste management plan is essential to prevent environmental contamination and protect support staff.[5]
Waste Segregation and Disposal
| Waste Type | Description | Container | Disposal Path |
| Solid Cytotoxic Waste | Contaminated gloves, gowns, pads, vials, pipette tips | Yellow, puncture-proof container with cytotoxic symbol | Licensed hazardous waste contractor |
| Liquid Cytotoxic Waste | Unused solutions, contaminated media | Labeled, leak-proof, shatter-resistant container | Licensed hazardous waste contractor |
| Sharps Waste | Contaminated needles, syringes | Puncture-proof sharps container with cytotoxic symbol | Licensed hazardous waste contractor |
Note: Under no circumstances should cytotoxic waste be mixed with general or biohazardous waste streams.
Visual Workflow and Logic Diagrams
The following diagrams provide visual guidance for key procedures and decisions.
Caption: Workflow for weighing and reconstituting this compound powder.
Caption: Decision logic for selecting appropriate PPE for this compound.
References
- 1. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. 3m.com [3m.com]
- 5. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
